Sulfone-Bis-PEG4-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O14S/c23-21(24)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37(27,28)20-18-36-16-14-34-12-10-32-8-6-30-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOCNYQXCVGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sulfone-Bis-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfone-Bis-PEG4-acid, a heterobifunctional crosslinker pivotal in the fields of targeted therapeutics and proteomics. This document details its chemical properties, mechanism of action, and applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data from related compounds, and visualizations of key biological pathways and experimental workflows are provided to support researchers in utilizing this versatile linker.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker molecule designed for the covalent conjugation of biomolecules. It features two distinct reactive functionalities: a bis-sulfone group and a terminal carboxylic acid. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The central PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, making it an attractive component in the design of complex biotherapeutics.[1][2]
The primary applications of this compound lie in its ability to bridge biomolecules. The bis-sulfone moiety is particularly reactive towards thiol groups, making it ideal for site-specific conjugation to cysteine residues in proteins.[3] The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues or N-termini of proteins, or on amine-functionalized small molecules.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation strategies. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 2639395-49-4 | [4] |
| Molecular Formula | C36H45NO12S2 | [4] |
| Molecular Weight | 747.9 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Mechanism of Action
The utility of this compound stems from the orthogonal reactivity of its two functional groups.
Thiol-Reactive Bis-Sulfone Group
The bis-sulfone group reacts with thiol groups, most notably the free thiols of cysteine residues that have been exposed through the reduction of disulfide bonds in proteins like antibodies.[5] This reaction proceeds via a bis-alkylation mechanism, where the two thiol groups attack the bis-sulfone, resulting in the formation of a stable, three-carbon bridge.[5] This "disulfide rebridging" is a key technique for creating homogenous and stable ADCs.[6][7]
Amine-Reactive Carboxylic Acid Group
The terminal carboxylic acid can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a reactive intermediate (e.g., an NHS ester).[3][4] This activated ester then readily reacts with primary amines to form a stable amide bond. This functionality is crucial for attaching amine-containing payloads or for the synthesis of PROTACs where one end of the linker is conjugated to a warhead and the other to an E3 ligase ligand.
Applications in Drug Development
This compound is a valuable tool in the development of targeted therapies, primarily in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound is employed for the site-specific conjugation of cytotoxic payloads to antibodies. The process typically involves the selective reduction of interchain disulfide bonds in the antibody's hinge region, followed by rebridging with the bis-sulfone moiety of the linker.[6] The carboxylic acid end can then be used to attach the drug payload. This approach leads to a more homogenous drug-to-antibody ratio (DAR) compared to stochastic conjugation methods.[5]
The general workflow for ADC synthesis using a bis-sulfone linker is depicted in the following diagram.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein binder (warhead) and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG spacer are often crucial for optimal ternary complex formation and efficient protein degradation.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Experimental Protocols
The following are representative protocols for the use of this compound in ADC and PROTAC synthesis. These are generalized procedures and may require optimization for specific applications.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Disulfide Rebridging
This protocol describes the conjugation of a drug payload to an antibody using this compound.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
EDC and N-hydroxysuccinimide (NHS)
-
Amine-functionalized drug payload
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Linker Conjugation (Disulfide Rebridging):
-
Immediately after reduction, add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the reduced antibody solution.
-
Incubate at room temperature for 2-4 hours.
-
Remove excess linker using a desalting column.
-
-
Payload Activation and Conjugation:
-
In a separate reaction, dissolve the amine-functionalized drug payload, EDC, and NHS (1:1.2:1.2 molar ratio) in anhydrous DMSO or DMF.
-
Allow the activation to proceed for 1-2 hours at room temperature.
-
Add the activated drug payload solution to the linker-conjugated antibody (typically a 5-10 fold molar excess of the payload).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
-
Quantitative Data for a Representative Disulfide Rebridging Reaction (using a similar bis-sulfone linker): [6]
| Parameter | Value |
| Antibody | Trastuzumab (TRA) |
| Linker | Bis-alkylating MMAE reagent |
| Conversion to ADC | 78% (DAR of 4) |
| Unconjugated Antibody | <1% |
| Conjugate Stability | Stable in human serum for over 5 days |
Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by first conjugating this compound to a warhead and then to an E3 ligase ligand.
Materials:
-
Amine-functionalized warhead (targeting the protein of interest)
-
This compound
-
EDC and NHS
-
Amine-functionalized E3 ligase ligand
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
Procedure:
-
Warhead-Linker Conjugation:
-
Dissolve this compound, EDC, and NHS (1:1.2:1.2 molar ratio) in anhydrous DMF.
-
Stir for 1 hour at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized warhead (1 equivalent) to the solution.
-
Stir for 4-12 hours at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the warhead-linker conjugate by flash chromatography.
-
-
Final PROTAC Synthesis:
-
The bis-sulfone end of the purified warhead-linker conjugate is not typically used for further conjugation in this context. Instead, a linker with two distinct reactive ends would be used. For the purpose of this example using this compound, we will assume a different synthetic strategy where the acid is used second.
-
Alternative PROTAC Synthesis Workflow:
Note: For PROTAC synthesis, a linker with two distinct and orthogonal reactive groups (e.g., an acid and an alkyne for click chemistry) is often preferred for a more straightforward two-step conjugation.
Characterization of Conjugates
The successful synthesis of conjugates using this compound requires thorough characterization.
Recommended Analytical Techniques:
| Technique | Purpose |
| SDS-PAGE | To confirm the increase in molecular weight upon conjugation. |
| Size-Exclusion Chromatography (SEC) | To assess purity and detect aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution for ADCs. |
| Mass Spectrometry (MS) | To confirm the precise mass of the conjugate and verify its identity. |
| UV-Vis Spectroscopy | To quantify protein concentration and, in some cases, the attached payload. |
| Functional Assays (e.g., ELISA, cell viability assays) | To ensure the biological activity of the antibody and the potency of the payload are retained. |
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and stable conjugation of biomolecules. Its unique combination of a thiol-reactive bis-sulfone group and an amine-reactive carboxylic acid, coupled with a hydrophilic PEG spacer, makes it an invaluable tool for the development of next-generation ADCs and PROTACs. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their drug discovery and development programs. As with any bioconjugation reagent, careful optimization of reaction conditions is crucial for achieving the desired outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sulfone-Bis-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Sulfone-Bis-PEG4-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details its chemical characteristics, provides experimental protocols for its use, and illustrates its role in the construction of complex biomolecules, particularly Antibody-Drug Conjugates (ADCs).
Core Concepts: Structure and Chemical Properties
This compound is a versatile chemical tool designed with two distinct reactive moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules.
The key functional components of this compound are:
-
A Bis-sulfone Group: This group is specifically reactive towards thiol groups (-SH), particularly those found in cysteine residues of proteins. It acts as a bis-alkylating agent, capable of reacting with two free thiols, such as those generated from the reduction of a disulfide bond, to form a stable, covalent three-carbon bridge. This re-bridging of disulfide bonds is particularly advantageous for maintaining the structural integrity of proteins like antibodies after conjugation.[1][2]
-
A Carboxylic Acid Group (-COOH): This terminal acid group can be activated to react with primary amines (-NH2), which are abundant in proteins on the side chain of lysine residues and at the N-terminus.[3][4] This reaction forms a stable amide bond.
-
A PEG4 Spacer: The tetra-polyethylene glycol spacer imparts hydrophilicity to the linker and the resulting conjugate. This increased water solubility can improve the pharmacokinetic properties of the final bioconjugate, reduce aggregation, and potentially lower its immunogenicity.[5][6]
Chemical Structure:
(A simplified representation of the core structure. The exact linkage and side chains may vary slightly between suppliers.)
The dual reactivity of this compound makes it an ideal candidate for applications requiring the precise linkage of two different biomolecules, such as an antibody and a cytotoxic drug payload in the development of ADCs.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2639395-49-4 | [4] |
| Molecular Formula | C36H45NO12S2 | [4] |
| Molecular Weight | 747.9 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C | [4] |
| Reactive Towards | Thiol groups (Sulfone), Primary amines (Carboxylic Acid) | [3][4] |
Experimental Protocols
The use of this compound in bioconjugation, particularly for the creation of an Antibody-Drug Conjugate (ADC), typically involves a sequential, two-step process. The following protocols are generalized and may require optimization for specific antibodies, drug payloads, and experimental conditions.
Step 1: Antibody Disulfide Bond Reduction and Conjugation to the Bis-sulfone Moiety
This protocol outlines the initial step of conjugating the linker to an antibody via its thiol-reactive bis-sulfone group. This is often achieved by first reducing the interchain disulfide bonds of the antibody to expose free thiol groups.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.0-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Organic solvent (e.g., DMSO or DMF) for dissolving the linker
-
Reaction Buffer (e.g., PBS, pH 7.0-7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns or other protein purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Disulfide Reduction: Add a 10- to 50-fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.[5]
-
Removal of Excess Reducing Agent: Immediately following incubation, remove the excess reducing agent using a desalting column, exchanging the antibody into fresh, degassed reaction buffer. This step is crucial to prevent the reducing agent from interfering with the bis-sulfone group.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved this compound to the reduced antibody solution. Incubate at room temperature for 2 hours with gentle agitation.[1]
-
Quenching: To quench any unreacted bis-sulfone groups, add a 5-fold molar excess of N-acetylcysteine and incubate for 15 minutes at room temperature.[1]
-
Purification: Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and quenching reagent.
Step 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Payload
This protocol describes the second step, where the terminal carboxylic acid of the linker, now attached to the antibody, is activated to react with a primary amine on the payload molecule (e.g., a cytotoxic drug). This is commonly achieved using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]
Materials:
-
Antibody-linker conjugate from Step 1
-
Amine-containing payload molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Buffer Exchange (Optional but Recommended): Exchange the antibody-linker conjugate into the Activation Buffer (MES, pH 4.5-6.0) using a desalting column. The acidic pH enhances the efficiency of the EDC reaction.[8]
-
Activation of Carboxylic Acid:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.[9]
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the antibody-linker conjugate solution. A typical starting point is a 50- to 100-fold molar excess of EDC and a 20- to 50-fold molar excess of NHS/Sulfo-NHS over the antibody concentration.
-
Incubate for 15-30 minutes at room temperature. This forms a more stable amine-reactive NHS ester intermediate.[7][10]
-
-
Conjugation to Amine-Containing Payload:
-
Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Coupling Buffer (e.g., PBS).[9]
-
Add the amine-containing payload to the activated antibody-linker conjugate. A molar excess of the payload is typically used to drive the reaction to completion.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding a quenching solution such as hydroxylamine to a final concentration of 10-50 mM or Tris buffer.[7]
-
Final Purification: Purify the final Antibody-Drug Conjugate (ADC) from excess payload and reaction byproducts using SEC, dialysis, or another suitable chromatography method.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows associated with the use of this compound.
Logical Relationship of this compound Components
Caption: Core components of the this compound linker.
Experimental Workflow for ADC Synthesis
Caption: Sequential workflow for synthesizing an ADC.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The unique properties of this linker offer significant advantages in the construction of well-defined and stable bioconjugates, contributing to the advancement of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
An In-depth Technical Guide to the Synthesis and Characterization of Sulfone-Bis-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfone-Bis-PEG4-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. This document details a plausible synthetic pathway, comprehensive characterization methodologies, and potential applications in the development of targeted therapeutics. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.
Introduction
This compound is a versatile crosslinking reagent featuring two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer. The sulfone group offers reactivity towards thiol groups present in biomolecules like proteins and peptides, while the terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond. The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules. These properties make this compound a valuable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in the following key stages:
-
Mesylation of Tetraethylene Glycol: The terminal hydroxyl groups of tetraethylene glycol are converted to mesylates, which are good leaving groups for subsequent nucleophilic substitution.
-
Thiolation: The mesylated PEG is reacted with a thiol-containing precursor to introduce the sulfur atom that will become the sulfone.
-
Michael Addition with Acrylate: A double Michael addition of the thiol to a protected acrylate derivative, such as tert-butyl acrylate, will form the bis-ester precursor.
-
Oxidation: The sulfide is oxidized to a sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Deprotection: The tert-butyl ester protecting groups are removed under acidic conditions to yield the final this compound.
Experimental Protocol
The following is a generalized experimental protocol for the proposed synthesis of this compound.
Step 1: Synthesis of Tetraethylene Glycol Dimesylate
-
To a solution of tetraethylene glycol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents).
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dimesylate.
Step 2: Synthesis of the Thiolated PEG Intermediate
-
Dissolve the tetraethylene glycol dimesylate (1 equivalent) in a suitable solvent like dimethylformamide (DMF).
-
Add sodium hydrosulfide (2.2 equivalents) and stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dithiolated PEG.
Step 3: Michael Addition to form the Bis-Ester Precursor
-
Dissolve the dithiolated PEG (1 equivalent) and tert-butyl acrylate (2.5 equivalents) in a suitable solvent like methanol.
-
Add a catalytic amount of a base, such as sodium methoxide.
-
Stir the reaction at room temperature for 12 hours.
-
Neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the di-tert-butyl ester precursor.
Step 4: Oxidation to the Sulfone
-
Dissolve the di-tert-butyl ester precursor (1 equivalent) in DCM.
-
Add m-CPBA (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Wash the reaction with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to get the sulfone bis-ester.
Step 5: Deprotection to Yield this compound
-
Dissolve the sulfone bis-ester (1 equivalent) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the final product by reverse-phase HPLC to obtain pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the PEG backbone, the methylene groups adjacent to the sulfone, and the methylene groups of the propionic acid moieties.
-
¹³C NMR: Confirms the carbon skeleton of the molecule, with distinct signals for the PEG carbons, and the carbons of the sulfone and carboxylic acid functionalities.
A representative ¹H-NMR analysis of a related PEG10 di(bis-sulfone) compound shows characteristic peaks for the PEG backbone between 3.44-3.84 ppm and the CH2SO2 protons in the same region[1].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can identify the functional groups present in the molecule. Key expected absorbances include:
-
A broad O-H stretch from the carboxylic acid groups.
-
A C=O stretch from the carboxylic acid.
-
Strong S=O stretches characteristic of the sulfone group.
-
C-O-C stretching from the PEG backbone.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product. A reverse-phase HPLC method can be developed to separate the product from any starting materials or byproducts.
Data Presentation
The following tables summarize the expected characterization data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H26O10S |
| Molecular Weight | 394.41 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, DCM |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-CH₂- (PEG) | 3.60 - 3.75 | m | 16H |
| -SO₂-CH₂- | 3.20 - 3.30 | t | 4H |
| -CH₂-COOH | 2.80 - 2.90 | t | 4H |
| -COOH | 10.0 - 12.0 | br s | 2H |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| -COOH | 175 - 178 |
| -CH₂-O- (PEG) | 68 - 72 |
| -SO₂-CH₂- | 50 - 53 |
| -CH₂-COOH | 33 - 36 |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The overall synthetic workflow can be visualized as a series of sequential reactions, as depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Bioconjugation Reaction Pathway
This compound is designed to link two different biomolecules, typically a protein containing a thiol group and another molecule with a primary amine. The conjugation process involves two distinct reaction steps.
Caption: General bioconjugation pathway using this compound.
Conclusion
This compound is a valuable heterobifunctional linker for applications in drug development and bioconjugation. This guide has outlined a plausible synthetic route and detailed the necessary characterization techniques to ensure the quality and purity of the final product. The provided experimental workflows and data tables serve as a practical resource for researchers aiming to synthesize and utilize this versatile crosslinker in their work. Further optimization of the proposed synthetic steps and purification methods may be required to achieve high yields and purity in a laboratory setting.
References
An In-depth Technical Guide to the Hydrophilic Properties of the Sulfone-Bis-PEG4-Acid Spacer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core hydrophilic properties of the Sulfone-Bis-PEG4-acid spacer, a critical component in modern bioconjugation and drug delivery systems. This document outlines the spacer's molecular structure, its role in enhancing the aqueous solubility of conjugates, and detailed experimental protocols for its characterization.
Introduction to the this compound Spacer
The this compound spacer is a heterobifunctional linker designed for the covalent attachment of biomolecules. Its structure features a central sulfone group, flanked by two polyethylene glycol (PEG) chains, each with four repeating units of ethylene glycol, and terminating in a carboxylic acid group. This unique architecture imparts significant hydrophilicity, a crucial attribute in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The inherent hydrophobicity of many potent cytotoxic drugs and small molecule inhibitors can lead to challenges in formulation, aggregation of the final conjugate, and poor pharmacokinetic profiles. The incorporation of hydrophilic linkers like this compound is a key strategy to mitigate these issues, ultimately enhancing the therapeutic window of the drug.
Core Hydrophilic Properties
The hydrophilicity of the this compound spacer is primarily attributed to the presence of the PEG chains. The repeating ethylene glycol units form hydrogen bonds with water molecules, creating a hydration shell around the molecule.[1] This property is fundamental to its function in several key areas:
-
Enhanced Aqueous Solubility: The PEG component significantly increases the water solubility of the spacer and, by extension, the entire conjugate to which it is attached. This is particularly beneficial when working with hydrophobic payloads.
-
Reduced Aggregation: By preventing intermolecular hydrophobic interactions, the hydrophilic PEG chains help to minimize the aggregation of ADCs, a common manufacturing and stability challenge.
-
Improved Pharmacokinetics: The hydration shell created by the PEG linker can shield the conjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased exposure at the target site.
Data Presentation: Comparative Analysis of PEG4 Spacers
The following table summarizes the available hydrophilicity data for this compound and structurally related, commercially available PEG4 linkers. This comparative overview provides a valuable reference for understanding the expected properties of the target spacer.
| Spacer Molecule | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility | Calculated LogP |
| This compound | C36H45NO12S2 | 747.9 | DMSO, DCM, DMF | Not Available |
| Mal-amido-PEG4-acid | C18H28N2O9 | 416.4 | Water , DMSO, DMF, DCM[2] | Not Available |
| Mal-PEG4-Acid | C15H23NO8 | 345.34 | Not Specified | -0.6[3] |
| Acid-PEG4-NHS ester | C16H25NO10 | 391.4 | DMSO, DCM, DMF[1] | Not Available |
| SPDP-PEG4-NHS ester | C23H33N3O9S2 | 559.7 | DMSO, DCM, DMF[4] | Not Available |
Note: LogP is a measure of lipophilicity; a lower value indicates higher hydrophilicity. The negative LogP of Mal-PEG4-Acid suggests it is a hydrophilic molecule.
Experimental Protocols for Hydrophilicity Assessment
To quantitatively assess the hydrophilic properties of the this compound spacer, the following experimental protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard approach for determining the solubility of a substance in a particular solvent.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, clear glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Centrifuge the solution at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully extract a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved spacer in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: The aqueous solubility is calculated by multiplying the measured concentration by the dilution factor.
Determination of the Partition Coefficient (LogP) by Reversed-Phase HPLC
The partition coefficient between octanol and water (LogP) is a key indicator of hydrophilicity. A common and efficient method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Reference Compounds: A set of well-characterized compounds with known LogP values spanning a relevant range.
-
Procedure: a. Inject the this compound spacer and each of the reference compounds onto the C18 column. b. Elute the compounds using a defined gradient program. c. Record the retention time for each compound.
-
Data Analysis: a. Create a calibration curve by plotting the known LogP values of the reference compounds against their measured retention times. b. Determine the retention time of the this compound spacer. c. Interpolate the LogP value of the spacer from the calibration curve based on its retention time.
Visualizations
Molecular Structure and Functional Groups
References
- 1. Acid-PEG4-NHS ester, 2639395-41-6 | BroadPharm [broadpharm.com]
- 2. Mal-amido-PEG4-acid, 1263045-16-4 | BroadPharm [broadpharm.com]
- 3. Mal-PEG4-Acid | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SPDP-PEG4-NHS ester, 1334177-95-5 | BroadPharm [broadpharm.com]
- 5. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
Sulfone-Bis-PEG4-Acid: A Comprehensive Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Sulfone-Bis-PEG4-acid is a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its unique architecture, featuring two reactive sulfone groups and a terminal carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG) spacer, enables the site-specific and stable linkage of molecules to proteins. This guide provides an in-depth analysis of the solubility and stability of this compound, offering detailed experimental protocols and foundational data to support its application in research and drug development.
Core Properties of this compound
| Property | Value | Source |
| Chemical Formula | C36H45NO12S2 | BroadPharm |
| Molecular Weight | 747.9 g/mol | BroadPharm |
| CAS Number | 2639395-49-4 | BroadPharm |
| Purity | Typically ≥95% or ≥98% | BroadPharm |
| Appearance | White to off-white solid | General Observation |
| Storage | -20°C | BroadPharm, Creative Biolabs |
Section 1: Solubility Profile
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions, which are often conducted in aqueous buffer systems. The presence of the PEG4 linker enhances its hydrophilicity.
Qualitative Solubility
Based on supplier data sheets, this compound exhibits good solubility in several common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Dichloromethane (DCM) | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Water | The PEG spacer is intended to increase water solubility[3] |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 5.0, 6.0, 8.0)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each aqueous buffer.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method. A standard calibration curve of the compound should be prepared to ensure accurate quantification.
Experimental workflow for determining aqueous solubility.
Section 2: Stability Profile
The stability of this compound is crucial for its storage and handling, as well as for the long-term stability of the resulting bioconjugates. The recommended storage temperature of -20°C suggests that the compound may be susceptible to degradation at higher temperatures.
Factors Influencing Stability
-
Temperature: Thermal degradation is a potential concern. While some sulfones are highly stable, the overall molecule's stability at elevated temperatures should be assessed.
-
pH: The stability of the molecule, particularly in aqueous solutions, can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation pathways.
-
Light: Photodegradation can be a factor for many complex organic molecules. Exposure to light, especially UV, should be minimized during storage and handling.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, general chemical principles suggest potential areas of instability. The sulfone groups themselves are generally stable. However, the ether linkages in the PEG chain could be susceptible to oxidative degradation under harsh conditions.
Experimental Protocol for Assessing Stability
This protocol describes a method to assess the stability of this compound in solution under various conditions.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., 4.0, 7.4, 9.0)
-
Organic solvents (e.g., DMSO)
-
Temperature-controlled incubators/water baths
-
Light-protected and transparent vials
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvents/buffers at a known concentration.
-
Incubation: Aliquot the solutions into different sets of vials for each test condition:
-
Temperature: Incubate vials at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
pH: Use buffers of varying pH for the incubation.
-
Light Exposure: Store one set of vials protected from light and another exposed to ambient light or a controlled light source.
-
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.
-
Analysis: Immediately analyze the samples by HPLC. The percentage of the remaining parent compound is determined by comparing the peak area at each time point to the peak area at time zero. The appearance of new peaks may indicate the formation of degradation products.
Workflow for stability assessment of this compound.
Section 3: Application in Bioconjugation
This compound is designed for the site-specific conjugation to proteins, particularly antibodies, through a disulfide re-bridging strategy. This approach offers enhanced homogeneity and stability of the resulting conjugate compared to traditional methods.
Mechanism of Action
The bioconjugation process involves two main steps:
-
Disulfide Reduction: A native disulfide bond in the protein (e.g., an interchain disulfide in an antibody) is selectively reduced to yield two free thiol groups.
-
Bis-Alkylation: The two sulfone groups of the linker react with the two thiol groups via a bis-alkylation reaction. This reforms a stable, covalent bridge between the two cysteine residues, effectively replacing the disulfide bond.
The terminal carboxylic acid can then be used for subsequent conjugation to another molecule (e.g., a drug payload) using standard amine-reactive chemistry (e.g., with EDC/NHS activation).
Logical workflow for ADC synthesis using this compound.
Conclusion
This compound is a valuable tool in bioconjugation, offering a means to create stable and homogenous protein conjugates. While qualitative data indicates its solubility in common organic solvents and its PEG linker suggests aqueous compatibility, quantitative solubility and stability data should be determined empirically. The provided experimental protocols offer a robust framework for researchers to generate these critical data, ensuring the successful application of this crosslinker in their drug development and research endeavors.
References
An In-Depth Technical Guide to Bifunctional Crosslinkers: The Case of Sulfone-Bis-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of advanced therapeutics and research tools. Bifunctional crosslinkers serve as molecular bridges, enabling the covalent connection of two different molecules. This guide provides a comprehensive technical overview of bifunctional crosslinkers, with a specific focus on Sulfone-Bis-PEG4-acid, a versatile reagent for researchers in drug development and proteomics.
Core Concepts: Understanding Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents that possess two reactive functional groups, allowing for the covalent bonding of two target molecules. These linkers are integral to a variety of applications, including the construction of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the immobilization of biomolecules onto surfaces.
The general structure of a bifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of these reactive groups determines which functional groups on the target molecules they will bind to, while the spacer arm influences properties such as solubility, steric hindrance, and the overall stability of the resulting conjugate.
This compound is a heterobifunctional crosslinker, meaning it has two different reactive moieties. This allows for sequential and specific conjugation, minimizing the formation of unwanted homodimers.[1]
A Closer Look at this compound
This compound is a non-cleavable linker that features a bis-sulfone group and a carboxylic acid group, connected by a polyethylene glycol (PEG) spacer.[2][3] The PEG spacer, in this case with four repeating units, enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility and stability of the resulting bioconjugate in aqueous environments.[4]
Chemical Properties:
| Property | Value | Reference |
| Chemical Formula | C36H45NO12S2 | [2] |
| Molecular Weight | 747.9 g/mol | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |
| Storage | Recommended at -20°C for long-term stability | [3] |
Reactivity and Mechanism of Action
The utility of this compound lies in the distinct reactivity of its two functional ends:
-
Bis-sulfone Group: This group is highly reactive towards thiol groups (-SH), such as those found in the side chains of cysteine residues in proteins.[4] The reaction proceeds via a Michael addition-elimination mechanism. This is particularly useful for site-specific conjugation to antibodies, where interchain disulfide bonds can be selectively reduced to expose reactive cysteine thiols. The bis-sulfone moiety can then "re-bridge" these thiols, forming a stable thioether linkage and maintaining the structural integrity of the antibody.[4][5] This bis-alkylation process involves the reduction of the disulfide bond, followed by the formation of a three-carbon bridge by the bis-sulfone reagent.[4]
-
Carboxylic Acid Group: The terminal carboxylic acid (-COOH) can be activated to react with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein.[2] This activation is typically achieved using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7] The activated carboxylic acid then forms a stable amide bond with the amine.
Experimental Protocols
The following are detailed methodologies for the two-step conjugation process using this compound.
Step 1: Thiol-Specific Conjugation via the Bis-Sulfone Group
This protocol is designed for the site-specific conjugation to a protein with available cysteine residues, such as a reduced antibody.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column
Procedure:
-
Protein Reduction:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Remove the excess TCEP from the reduced protein solution using a desalting column equilibrated with PBS, pH 7.2-7.5.
-
Immediately add a 5-10 fold molar excess of the this compound stock solution to the reduced and desalted protein solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The optimal pH for the thiol-Michael addition is typically in the range of 6.5-7.5 to ensure selectivity for thiols over amines.[8]
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the protein-crosslinker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess crosslinker and quenching reagent.
-
Step 2: Amine-Specific Conjugation via the Carboxylic Acid Group
This protocol describes the conjugation of a second molecule (e.g., a small molecule drug, peptide, or another protein) containing a primary amine to the acid-functionalized protein from Step 1.
Materials:
-
Protein-Sulfone-Bis-PEG4-acid conjugate from Step 1
-
Amine-containing molecule
-
EDC and NHS (or Sulfo-NHS for increased water solubility) or HATU
-
Activation buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
Procedure using EDC/NHS:
-
Crosslinker Activation:
-
Dissolve the protein-crosslinker conjugate in the activation buffer.
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein-crosslinker solution. The activation of the carboxylic acid is most efficient at a pH of 4.5-7.2.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the amine-containing molecule to the activated protein-crosslinker solution. The reaction of the NHS-activated acid with primary amines is most efficient at a pH of 7.0-8.0.[9]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using dialysis, SEC, or ion-exchange chromatography (IEX) to remove unreacted molecules and byproducts.
-
Procedure using HATU:
-
Reaction Setup:
-
Dissolve the protein-crosslinker conjugate and the amine-containing molecule in an appropriate buffer (e.g., DMF or a buffered aqueous solution).
-
Add 1.5-2.0 equivalents of HATU and 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[7][10]
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by a suitable analytical method (e.g., LC-MS).
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic techniques.
-
Quantitative Data and Performance
The efficiency of conjugation and the stability of the resulting bioconjugate are critical parameters.
Table of Performance Metrics:
| Parameter | Description | Typical Values/Considerations | Reference |
| Thiol-Sulfone Reaction pH | Optimal pH for selective reaction with cysteine residues. | 6.5 - 7.5 | [8] |
| Amine-Carboxylic Acid Reaction pH (EDC/NHS) | Optimal pH for amine coupling after NHS-ester formation. | 7.0 - 8.0 | [9] |
| Drug-to-Antibody Ratio (DAR) | A key quality attribute for ADCs, representing the average number of drug molecules per antibody. | Can be controlled by reaction stoichiometry; typically aimed for 2 or 4 for homogeneous ADCs. | [11] |
| Thioether Bond Stability | The stability of the bond formed between the sulfone and thiol groups. | Sulfone-based thioether linkages have shown improved stability in human plasma compared to maleimide-based linkages, which are prone to retro-Michael reactions and thiol exchange. | [12] |
| Amide Bond Stability | The stability of the bond formed between the activated carboxylic acid and the amine. | Amide bonds are generally very stable under physiological conditions. |
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the resulting molecular structures.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for mapping protein-protein interactions.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that offers researchers a high degree of control over their bioconjugation strategies. The ability to perform sequential, site-specific conjugations to both thiol and amine groups, combined with the favorable properties imparted by the PEG spacer, makes it an excellent choice for applications ranging from the development of stable and homogeneous ADCs to the elucidation of complex protein-protein interaction networks. By understanding the underlying chemistry and optimizing the experimental protocols, scientists can effectively leverage this tool to advance their research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. books.rsc.org [books.rsc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to the Principles of Polyethylene Glycol (PEG) Linkers in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG Linkers in Modern Bioconjugation
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer that has become a cornerstone in pharmaceutical and biotechnology research.[1] The process of covalently attaching PEG chains to molecules—a technique known as PEGylation—is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small-molecule drugs.[1][2] PEG linkers, or PEG spacers, are the functionalized forms of PEG that act as the bridge, connecting the polymer to the target molecule.[3]
This guide delves into the core principles of using PEG linkers, covering the fundamental chemistries, quantitative effects, and key experimental protocols.
Core Principles of PEGylation
The primary goal of PEGylation is to improve a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1] By attaching PEG chains, the resulting conjugate gains several advantageous properties due to the polymer's physical characteristics. The flexible and hydrophilic PEG chain creates a hydration shell around the molecule, effectively increasing its size and masking its surface.[4]
Key Benefits of PEGylation:
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule significantly reduces its rate of clearance by the kidneys, leading to a much longer circulation time in the bloodstream.[1][5]
-
Reduced Immunogenicity: The PEG "stealth" coating can mask antigenic sites on a therapeutic protein, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[1][6]
-
Enhanced Solubility: PEG is highly hydrophilic and can dramatically increase the water solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1]
-
Increased Stability: The protective PEG cloud shields the conjugated molecule from proteolytic enzymes and other degradation pathways, thereby increasing its stability in biological environments.[1][7]
Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of a PEG linker to a biomolecule is achieved through a variety of chemical strategies that target specific functional groups. The choice of chemistry is critical and depends on the available reactive groups on the target molecule and the desired characteristics of the final conjugate.[1]
Commonly Targeted Functional Groups on Proteins:
-
Amines (e.g., Lysine Residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins.[1]
-
Thiols (e.g., Cysteine Residues): Cysteine residues offer a more specific site for PEGylation because they are less common than lysines, allowing for more controlled conjugation.[1]
-
Carboxylic Acids (e.g., Aspartic Acid, Glutamic Acid, C-terminus): These groups can also be targeted, providing alternative sites for conjugation.[1]
Types of PEG Linkers: PEG linkers are classified based on their structure and the reactivity of their end groups.
-
Structure: Linkers can be linear or branched . Branched PEGs, such as Y-shaped PEGs, provide increased steric hindrance and may offer greater shielding with fewer attachment points.[8][9]
-
Dispersity: PEGs can be polydisperse , meaning they are a mixture with an average molecular weight, or monodisperse (discrete), with a precise, single molecular weight.[3]
-
Functionality:
-
Homobifunctional: Contains the same reactive group on both ends.
-
Heterobifunctional: Contains two different reactive groups, allowing for sequential conjugation to two different molecules.[9]
-
The most common amine-reactive strategy involves a PEG linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines under mild pH conditions (pH 7.0-8.5) to form a stable amide bond.[10][11]
Quantitative Data and Pharmacokinetic Impact
The effects of PEGylation can be profound, often transforming a promising molecule into a viable therapeutic. The length and structure of the PEG chain are key determinants of its impact.
Table 1: Properties of Common PEG Linkers
| Property | Description | Common Values / Types | Significance |
| Molecular Weight (MW) | The mass of the PEG polymer chain. | 2 kDa, 5 kDa, 10 kDa, 20 kDa, 40 kDa | Directly impacts the hydrodynamic radius. Higher MW generally leads to longer half-life but may decrease bioactivity due to steric hindrance.[11][12] |
| Dispersity (PDI) | Polydispersity Index (Mw/Mn), a measure of the uniformity of molecular weights in a polymer sample. | Monodisperse (PDI = 1) or Polydisperse (PDI > 1.01) | Monodisperse PEGs provide greater homogeneity in the final conjugate, which is often a regulatory requirement.[3][13] |
| Structure | The geometric arrangement of the PEG chains. | Linear, Branched (e.g., Y-shape), Multi-arm | Branched PEGs offer a larger hydrodynamic volume for a given molecular weight, enhancing the "stealth" effect.[8][9] |
| Reactive End Group | The functional group that enables covalent attachment to the target molecule. | NHS Ester, Maleimide, Aldehyde, Azide, Alkyne | Determines the conjugation chemistry and target specificity (e.g., NHS for amines, Maleimide for thiols).[14] |
Table 2: Illustrative Impact of PEGylation on Drug Pharmacokinetics
| Drug/Protein | PEG Size | Change in Elimination Half-Life (t½) | Fold Increase | Reference |
| Adenosine Deaminase (ADA) | 5 kDa | From minutes to 24-48 hours | >100x | [15] |
| Interferon α-2a | 40 kDa (branched) | ~4 hours to ~77 hours | ~19x | [16] |
| rhTIMP-1 | 20 kDa | 1.1 hours to 28 hours | ~25x | [5] |
| Danazol (in Nanoemulsion) | 5 kDa | 1.09 hours to 1.48 hours | ~1.4x | [17] |
| Doxorubicin (in Liposome) | - | Up to 8-fold increase reported for PEGylated liposomes vs. parent particle | ~8x | [15] |
Mandatory Visualizations
The following diagrams illustrate key workflows and principles in PEG linker research.
Caption: General experimental workflow for protein PEGylation.
Caption: Decision tree for selecting a PEGylation chemistry.
Caption: Mechanism of the PEG "stealth" effect.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the PEGylation workflow.
Protocol 1: Amine PEGylation of a Protein using an NHS-Ester Linker
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a model protein, such as Bovine Serum Albumin (BSA).[18]
A. Materials:
-
Protein to be PEGylated (e.g., BSA)
-
Amine-reactive PEG-NHS Ester (e.g., mPEG-NHS, MW 5 kDa)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (must be amine-free).[18] Do not use Tris or glycine buffers.[10]
-
Solvent for PEG: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[18]
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column).
B. Procedure:
-
Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in the amine-free Reaction Buffer.[18] If the protein is in an incompatible buffer, exchange it into the Reaction Buffer via dialysis or a desalting column.
-
PEG-NHS Ester Preparation: The PEG-NHS ester is moisture-sensitive and should be warmed to room temperature before opening the vial.[10] Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][19] Do not store this solution, as the NHS ester hydrolyzes quickly.[10]
-
PEGylation Reaction:
-
Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point for a 1-10 mg/mL IgG solution).[19]
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[19]
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[10][19] Incubation time may vary depending on the protein.
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS ester.
-
Purification: Immediately proceed to purify the PEGylated conjugate from unreacted PEG and other byproducts using dialysis, size-exclusion chromatography (Protocol 2), or ion-exchange chromatography (Protocol 3).[19]
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is highly effective at removing small, unreacted PEG linkers and byproducts from the larger PEGylated protein conjugate.[]
A. Materials:
-
SEC column with an appropriate fractionation range for the expected size of the PEGylated conjugate.[21]
-
Chromatography system (e.g., HPLC or FPLC).
-
Mobile Phase/Elution Buffer: A buffer compatible with the protein's stability, such as PBS, pH 7.4.
-
Crude PEGylation reaction mixture.
B. Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase until a stable baseline is achieved.[21]
-
Sample Preparation: Filter the crude PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.[21]
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed the manufacturer's recommendation (typically 1-2% of the column volume) to avoid overloading.
-
Elution and Fraction Collection: Elute the sample with the Mobile Phase at an optimized flow rate (e.g., 0.5-1.0 mL/min).[21] The larger PEGylated protein will elute first, followed by the smaller, unreacted protein, and finally the small, unreacted PEG molecules. Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE (Protocol 4) to identify which fractions contain the purified PEGylated conjugate. Pool the desired fractions.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. PEGylation shields the protein's surface charges, altering its interaction with the IEX resin. This allows for the separation of conjugates with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and positional isomers.[][22]
A. Materials:
-
IEX column (anion or cation exchange, depending on the protein's isoelectric point and the buffer pH).
-
Chromatography system.
-
Binding/Equilibration Buffer (low salt concentration).
-
Elution Buffer (high salt concentration, e.g., Binding Buffer + 1 M NaCl).
-
Crude PEGylation reaction mixture.
B. Procedure:
-
Buffer Exchange: Exchange the buffer of the crude reaction mixture into the IEX Binding Buffer.
-
System Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.[22]
-
Wash: Wash the column with several volumes of Binding Buffer to remove any unbound molecules.[22]
-
Elution: Elute the bound molecules by applying a salt gradient (from 0% to 100% Elution Buffer).[22] Molecules with weaker charge interactions (i.e., more highly PEGylated species) will typically elute at a lower salt concentration than less PEGylated or unmodified protein.
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze them via SDS-PAGE to identify the purified species.
Protocol 4: Characterization of PEGylated Conjugates
A. SDS-PAGE Analysis: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a primary tool for confirming successful PEGylation. The attachment of the PEG chain increases the molecule's hydrodynamic radius, causing it to migrate more slowly through the gel, resulting in a band shift to a higher apparent molecular weight.
-
Sample Preparation: Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions. Mix each with Laemmli sample buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) alongside a molecular weight marker. Run the gel until the dye front reaches the bottom.[23]
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain). A successful PEGylation will show a new, higher molecular weight band for the PEGylated protein compared to the native protein.[24] Note that PEGylated proteins can run as broad or smeared bands on SDS-PAGE.[25]
B. Mass Spectrometry (MS) Analysis: Mass spectrometry provides definitive confirmation of PEGylation by measuring the precise mass of the conjugate.[2][26]
-
Sample Preparation: Prepare the sample for MS analysis, often involving buffer exchange into a volatile buffer like ammonium acetate.
-
Data Acquisition: Analyze the sample using an appropriate mass spectrometer, such as one with an electrospray ionization (ESI) source.[26]
-
Data Analysis: The resulting spectrum for a PEGylated protein will be complex due to the polydispersity of the PEG and the presence of multiple charge states.[26] Deconvolution algorithms are used to process the raw data and determine the mass of the conjugate, confirming the number of PEG chains attached.[26] More advanced techniques like peptide mapping can identify the specific sites of PEGylation.[13]
Conclusion
PEG linkers are indispensable tools in modern research, offering a proven method to improve the stability, solubility, and pharmacokinetic profiles of therapeutic molecules.[1][14] A successful PEGylation strategy depends on a thorough understanding of the underlying chemical principles, careful selection of the linker and reaction conditions, and robust protocols for purification and characterization. By leveraging the principles and methods outlined in this guide, researchers can effectively harness the power of PEGylation to advance their drug development and bioconjugation projects.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 22. conductscience.com [conductscience.com]
- 23. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 24. iosrjournals.org [iosrjournals.org]
- 25. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Sulfone-Bis-PEG4-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]
Sulfone-Bis-PEG4-acid is a bifunctional linker designed for PROTAC synthesis.[5] It features a polyethylene glycol (PEG) spacer, which is known to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTACs.[6][7] This linker possesses two distinct reactive handles: a carboxylic acid for stable amide bond formation with an amine-functionalized ligand, and a bis-sulfone group that can react with a thiol-functionalized ligand. This orthogonal reactivity allows for a controlled, stepwise synthesis of the final PROTAC molecule.
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of PROTACs, including detailed experimental protocols, illustrative data, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
As no specific quantitative data for a PROTAC synthesized with this compound is currently available in the public domain, the following tables present illustrative data from published PROTACs targeting BRD4 and BCR-ABL that utilize PEG linkers of similar length. This data is intended to provide a realistic expectation of the performance of PROTACs synthesized with this type of linker.
Table 1: Illustrative Degradation and Anti-proliferative Activity of a Hypothetical BRD4-targeting PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 (nM) | 0.75 | MV4-11 | [No specific data available for this compound] |
| Dmax (%) | >95 | MV4-11 | [No specific data available for this compound] |
| IC50 (nM) | 5.5 | DAOY | [No specific data available for this compound] |
Table 2: Illustrative Degradation and Anti-proliferative Activity of a Hypothetical BCR-ABL-targeting PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 (nM) | 10 | K562 | [No specific data available for this compound] |
| Dmax (%) | >90 | K562 | [No specific data available for this compound] |
| IC50 (nM) | 4.4 | K562 | [No specific data available for this compound] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a hypothetical synthesis of a BRD4-targeting PROTAC using this compound. This protocol is based on established chemical principles for amide bond formation and thiol-sulfone conjugation.
Materials:
-
This compound
-
Pomalidomide-NH2 (E3 ligase ligand with a primary amine)
-
JQ1-thiol (BRD4 inhibitor with a thiol group)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
DMSO (Dimethyl sulfoxide), anhydrous
-
DCM (Dichloromethane)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Preparative reverse-phase HPLC system
-
LC-MS system
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate
This protocol describes the amide coupling of the carboxylic acid moiety of this compound with the amine group of pomalidomide.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Coupling: Add Pomalidomide-NH2 (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to obtain the Pomalidomide-Linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the conjugation of the sulfone group of the Pomalidomide-Linker intermediate with the thiol group of JQ1.
-
Reduction of Disulfide Bonds (if necessary): If the JQ1-thiol is in a disulfide-dimer form, dissolve it in a suitable buffer (e.g., PBS) and treat with TCEP (1.5 eq) for 30 minutes at room temperature to reduce it to the free thiol.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the purified Pomalidomide-Linker intermediate (1.0 eq) in a mixture of DMSO and PBS (pH 7.4).
-
Thiol-Sulfone Conjugation: Add the JQ1-thiol (1.2 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. This reaction may require several hours to overnight for completion.
-
Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a solid.
Mandatory Visualization
Signaling Pathways
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Sulfone-Bis-PEG4-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a biomolecule (e.g., an antibody) to a second molecule containing a primary amine, using the heterobifunctional linker, Sulfone-Bis-PEG4-acid. This linker is particularly valuable in the field of bioconjugation, including the development of antibody-drug conjugates (ADCs), due to its ability to create stable linkages while maintaining the structural integrity of the biomolecule.
The this compound linker possesses two distinct reactive moieties. The bis-sulfone group is a bis-alkylating agent that selectively reacts with two free thiol groups, such as those generated from the reduction of a disulfide bond in a protein. This reaction re-bridges the disulfide with a stable three-carbon linkage. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The PEG4 (polyethylene glycol) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.
Experimental Overview
The conjugation process is a multi-step procedure that involves the initial preparation of the biomolecule by reducing its disulfide bonds, followed by the reaction with the bis-sulfone moiety of the linker. The terminal carboxylic acid of the conjugated linker is then activated to enable covalent linkage to an amine-containing molecule.
Caption: Experimental workflow for this compound conjugation.
Quantitative Data Summary
The following tables provide a summary of the recommended quantitative parameters for each major step of the conjugation protocol. Optimization may be required for specific biomolecules and applications.
Table 1: Disulfide Bond Reduction
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |
| Reducing Agent | TCEP-HCl | DTT can also be used but may need to be removed before bis-sulfone addition. |
| Molar Excess of TCEP | 10-50 fold | The exact amount may need optimization for the specific protein.[1] |
| Reaction Buffer | PBS, pH 7.0-7.4 | Ensure the buffer is degassed to minimize re-oxidation of thiols. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes |
Table 2: Bis-Sulfone Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 10-fold | Dissolve in a minimal amount of organic solvent like DMSO or DMF before adding to the aqueous reaction. |
| Reaction Buffer | PBS, pH 7.0-7.4 | The reaction with thiols is favored in this pH range. |
| Incubation Temperature | Room Temperature | |
| Incubation Time | 2 hours | |
| Quenching (Optional) | N-acetylcysteine (5-fold molar excess) | To quench any unreacted bis-sulfone reagent. |
Table 3: Carboxylic Acid Activation and Amine Coupling
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC and NHS (or Sulfo-NHS) | Use fresh solutions as EDC is susceptible to hydrolysis. |
| Molar Ratio (EDC:NHS:Acid) | 2:2:1 | |
| Activation Buffer | MES, pH 4.5-6.0 | Activation is most efficient at a slightly acidic pH. |
| Activation Time | 15-30 minutes | At room temperature. |
| Coupling Buffer | PBS, pH 7.2-7.5 | The reaction with primary amines is most efficient at a slightly basic pH. |
| Molar Excess of Amine Molecule | 1.5-10 fold | Dependent on the reactivity and concentration of the amine-containing molecule. |
| Coupling Time | 2-4 hours at room temperature or overnight at 4°C | |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine (20-50 mM final concentration) | To hydrolyze unreacted NHS esters. |
Detailed Experimental Protocols
Part 1: Reduction of Antibody Disulfide Bonds
-
Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.0-7.4).
-
Reduction Reaction : Add a 10 to 50-fold molar excess of TCEP-HCl to the antibody solution.
-
Incubation : Incubate the reaction mixture at 37°C for 30 to 60 minutes with gentle agitation.
-
Removal of Reducing Agent : Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer. This step is crucial to prevent interference with the subsequent bis-sulfone reaction.
Part 2: Conjugation with this compound
-
Reagent Preparation : Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction : Immediately after removing the excess reducing agent, add a 10-fold molar excess of the this compound solution to the reduced antibody.
-
Incubation : Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
Quenching (Optional) : To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine and incubate for an additional 15 minutes at room temperature.
Part 3: Activation of Carboxylic Acid and Coupling to Amine-Containing Molecule
-
Buffer Exchange (if necessary) : Exchange the buffer of the antibody-PEG-acid conjugate to an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Activation : Add EDC and NHS (or Sulfo-NHS) to the conjugate solution. A common starting point is a 2-fold molar excess of both EDC and NHS over the amount of the antibody-PEG-acid. Incubate for 15-30 minutes at room temperature.
-
pH Adjustment : Adjust the pH of the reaction mixture to 7.2-7.5 by adding a coupling buffer (e.g., PBS).
-
Amine Coupling : Add the amine-containing molecule to the activated conjugate solution. The molar excess of the amine molecule may need to be optimized.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching : Quench the reaction by adding a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
Part 4: Purification and Characterization
-
Purification : Purify the final conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
Characterization : Analyze the purified conjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR), if applicable. Common analytical techniques include SDS-PAGE, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
Signaling Pathway and Mechanism of Action
The conjugation strategy described is a key component in the construction of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action of an ADC developed using this technology.
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
References
Applications of Sulfone-Bis-PEG4-acid in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate the POI.
The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Sulfone-Bis-PEG4-acid is a bifunctional linker that incorporates both a sulfone group and a polyethylene glycol (PEG) chain. The PEG component enhances hydrophilicity and solubility, while the overall linker length and conformation play a crucial role in optimizing the geometry of the ternary complex for efficient ubiquitination.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, using a representative example of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This initiates a cascade of events leading to the degradation of the target protein.
Caption: PROTAC-mediated degradation of a target protein.
Application Note: Development of a BRD4-Targeting PROTAC
This section describes a representative application of this compound in the synthesis and evaluation of a PROTAC targeting BRD4.
Synthesis of a Representative BRD4-PROTAC
A BRD4-targeting PROTAC can be synthesized in a two-step process. First, the E3 ligase ligand (e.g., a pomalidomide derivative) is coupled to one of the carboxylic acid groups of this compound. In the second step, the remaining carboxylic acid is activated and reacted with a BRD4 ligand (e.g., a JQ1 derivative).
Caption: A representative synthetic workflow for a BRD4-PROTAC.
In Vitro and Cellular Evaluation
The synthesized BRD4-PROTAC would be evaluated for its ability to induce the degradation of BRD4 in a series of in vitro and cellular assays.
Table 1: Representative Quantitative Data for a BRD4-PROTAC
| Assay | Parameter | Representative Value |
| Ternary Complex Formation (SPR) | KD (BRD4-PROTAC-CRBN) | 50 nM |
| In Vitro Ubiquitination | Ubiquitinated BRD4 | Concentration-dependent increase |
| Cellular Degradation (Western Blot) | DC50 | 25 nM |
| Cellular Degradation (Western Blot) | Dmax | >90% |
Note: The values presented are representative and based on published data for similar BRD4-targeting PROTACs.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the evaluation of a PROTAC synthesized using this compound.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance)
This assay biophysically confirms the formation of the ternary complex.
Caption: SPR experimental workflow for ternary complex analysis.
Materials:
-
Recombinant biotinylated E3 ligase (e.g., CRBN/DDB1)
-
Recombinant POI (e.g., BRD4)
-
Synthesized PROTAC
-
SPR instrument and sensor chips (e.g., Streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the biotinylated E3 ligase onto the surface of a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PROTAC over the chip surface to measure the binary interaction with the E3 ligase.
-
In a subsequent experiment, inject a constant concentration of the PROTAC mixed with a series of concentrations of the POI.
-
Monitor the binding events in real-time by measuring the change in the surface plasmon resonance signal.
-
Analyze the resulting sensorgrams to determine the binding affinities (KD) for the binary and ternary complexes.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., CRBN/DDB1)
-
Recombinant POI (e.g., BRD4)
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin and anti-POI antibodies
Procedure:
-
Set up reactions containing the E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations to the experimental reactions. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect poly-ubiquitinated POI and an anti-POI antibody to detect total POI.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is the standard assay to measure the degradation of the target protein in a cellular context.
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the POI (e.g., HeLa or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC50 and Dmax values.
Conclusion
This compound is a valuable linker for the synthesis of PROTACs. Its bifunctional nature and the inclusion of a PEG chain offer a balance of reactivity and favorable physicochemical properties. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development and evaluation of novel protein degraders. While a specific, published example of a PROTAC utilizing this compound is not yet prominent in the literature, the representative example of a BRD4-targeting PROTAC illustrates a clear and viable application for this versatile chemical tool in the exciting field of targeted protein degradation.
Application Notes and Protocols for Sulfone-Bis-PEG4-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic efficacy. Sulfone-Bis-PEG4-acid is a bifunctional linker that offers several advantages for the development of next-generation ADCs.
The bis-sulfone moiety allows for site-specific conjugation to antibodies by re-bridging reduced interchain disulfide bonds, resulting in a more homogeneous drug-to-antibody ratio (DAR) and improved stability compared to traditional maleimide-based linkers.[1][2][3] The integrated polyethylene glycol (PEG4) spacer enhances solubility and biocompatibility, which can lead to improved pharmacokinetic properties.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in ADC development.
Properties and Advantages of this compound Linker
The unique structure of this compound provides several key benefits for ADC development:
-
Site-Specific Conjugation and Homogeneity: The bis-sulfone group reacts specifically with the two thiol groups generated from the reduction of a disulfide bond, effectively re-bridging the connection.[7] This leads to a more defined and homogeneous ADC product with a controlled DAR, which is a critical quality attribute for regulatory approval.[6][7]
-
Enhanced Stability: ADCs constructed with sulfone linkers have demonstrated improved stability in human plasma compared to those with maleimide-based linkers, which can be susceptible to thioether exchange and premature drug release.[1][2][3]
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and aggregation resistance of the ADC, potentially leading to a longer circulation half-life and better overall pharmacokinetic profile.[4][5]
-
Versatile Payload Attachment: The terminal carboxylic acid group can be readily activated, for example, to an N-hydroxysuccinimide (NHS) ester, for efficient conjugation to amine-containing payloads.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing sulfone and PEG linkers in ADCs, highlighting their impact on stability and efficacy.
Table 1: In Vitro and In Vivo Performance of ADCs with PEG Linkers
| Conjugate | Linker Type | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Maximum Tolerated Dose (MTD) | Reference |
| ZHER2-PEG4K-MMAE | PEG4000 | 2.5-fold | 4.5-fold | 10.0 mg/kg | [4][5] |
| ZHER2-PEG10K-MMAE | PEG10000 | 11.2-fold | 22-fold | 20.0 mg/kg | [4][5] |
| ZHER2-SMCC-MMAE | No PEG | - | - | 5.0 mg/kg | [4] |
Table 2: Stability of Antibody Conjugates with Sulfone vs. Maleimide Linkers in Human Plasma
| Antibody Conjugate | Linker Type | % Intact Conjugate after 72h in Human Plasma | Reference |
| THIOMAB-Sulfone | Phenyloxadiazole Sulfone | >80% | [3] |
| THIOMAB-Maleimide | Maleimide | <20% | [3] |
Experimental Protocols
This section provides detailed protocols for the development of an ADC using this compound.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the mAb solution at a concentration of 1-10 mg/mL in PBS buffer.
-
Add a 10-50 fold molar excess of TCEP to the mAb solution. The optimal TCEP concentration should be determined empirically for each specific antibody.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2-7.4. This step is critical to prevent interference with the subsequent conjugation reaction.[10]
-
Quantify the number of free thiols using Ellman's reagent to confirm successful reduction.
Protocol 2: Activation of this compound and Conjugation to Payload
This protocol describes the activation of the carboxylic acid moiety of the linker and its conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add the activated linker solution to the payload solution, followed by the addition of 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature overnight.
-
Purify the linker-payload conjugate using reverse-phase HPLC.
Protocol 3: Conjugation of Linker-Payload to Reduced Antibody
This protocol details the site-specific conjugation of the sulfone-containing linker-payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Purified linker-payload from Protocol 2
-
Reaction buffer (e.g., PBS, pH 7.5-8.0)
Procedure:
-
Immediately after reduction and desalting, adjust the pH of the antibody solution to 7.5-8.0 if necessary.
-
Add a 5-20 fold molar excess of the Sulfone-Bis-PEG4-linker-payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[10]
-
Quench the reaction by adding an excess of N-acetylcysteine.
Protocol 4: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and its characterization to determine DAR and purity.
Materials:
-
Crude ADC reaction mixture from Protocol 3
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedure:
-
Purify the ADC from unreacted linker-payload and other small molecules using Size-Exclusion Chromatography (SEC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species using Hydrophobic Interaction Chromatography (HIC).
-
Confirm the identity and integrity of the ADC using LC-MS analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for ADC development using this compound.
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 9. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Ligation using Sulfone-Bis-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfone-Bis-PEG4-acid is a heterobifunctional crosslinker designed for the covalent and sequential linkage of protein molecules. This reagent is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs), bispecific antibodies, and other protein constructs where precise control over conjugation is paramount.
The linker possesses two distinct reactive moieties:
-
A Bis-sulfone group: This group acts as a bis-alkylating agent, specifically targeting the two free thiol groups of a reduced disulfide bond, common in antibodies and other proteins. This reaction re-bridges the disulfide with a stable, three-carbon thioether linkage, preserving the protein's structural integrity.
-
A Carboxylic acid group: This terminal acid can be activated to react with primary amines, such as the side chain of lysine residues, forming a stable amide bond.
The polyethylene glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, and can help to reduce the immunogenicity of the final product. The non-cleavable nature of the formed linkages ensures high stability in biological systems.
This document provides detailed application notes and protocols for the use of this compound in protein conjugation, with a focus on a sequential dual-labeling strategy.
Reaction Mechanism and Workflow
The dual conjugation process using this compound is typically performed in a sequential manner to ensure specificity and avoid unwanted cross-reactivity. The recommended approach is to first perform the thiol-directed conjugation followed by the amine-directed conjugation. This is because the thiol-sulfone reaction is highly specific and can be performed under conditions that are less likely to activate the carboxylic acid.
Step 1: Thiol-Directed Conjugation (Disulfide Re-bridging)
The initial step involves the selective reduction of a disulfide bond within the target protein (Protein 1) to expose two free cysteine thiols. The bis-sulfone group of the linker then reacts with these two thiols in a bis-alkylation reaction, forming a stable thioether bridge.
Step 2: Amine-Directed Conjugation (Amide Bond Formation)
Following the successful conjugation to Protein 1 and purification of the intermediate, the terminal carboxylic acid on the linker is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The activated linker then readily reacts with primary amines (e.g., lysine residues) on the second target protein (Protein 2) to form a stable amide bond.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the conjugation reactions. These values are intended as a starting point, and optimization may be required for specific proteins and applications.
Table 1: Thiol-Directed Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | 10-20 fold molar excess over protein |
| Reduction Time | 30-60 minutes at 37°C | Monitor reduction efficiency if possible |
| This compound | 5-10 fold molar excess over protein | Can be optimized to maximize conjugation |
| Reaction pH | 6.5 - 7.5 | Phosphate or HEPES buffer |
| Reaction Time | 2-4 hours at room temperature | Longer incubation may increase efficiency |
| Quenching Agent | N-acetylcysteine | 5-fold molar excess over linker |
| Linkage Stability | High | Stable thioether bonds |
Table 2: Amine-Directed Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC / Sulfo-NHS | 10-20 fold molar excess of each over linker |
| Activation pH | 6.0 | MES buffer |
| Activation Time | 15-30 minutes at room temperature | |
| Conjugation pH | 7.2 - 8.0 | PBS or Borate buffer |
| Protein 2 | 2-5 fold molar excess over Protein 1-Linker | To drive the reaction to completion |
| Conjugation Time | 2-4 hours at room temperature or overnight at 4°C | |
| Quenching Agent | 100 mM Tris or Glycine | To quench unreacted NHS-esters |
| Linkage Stability | High | Stable amide bonds |
Experimental Protocols
Protocol 1: Thiol-Directed Conjugation of Protein 1
This protocol describes the re-bridging of a disulfide bond on a protein with this compound.
Materials:
-
Protein 1 (e.g., IgG antibody)
-
This compound
-
TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Solution: N-acetylcysteine in Reaction Buffer
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Prepare a solution of Protein 1 at a concentration of 1-10 mg/mL in Reaction Buffer.
-
-
Disulfide Reduction:
-
Add a 10-20 fold molar excess of TCEP-HCl to the protein solution.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent reaction with the bis-sulfone linker.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-10 fold molar excess of the linker solution to the reduced and purified protein.
-
Incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the Protein 1-Linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and quenching agent.
-
The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Amine-Directed Conjugation to Protein 2
This protocol describes the conjugation of the Protein 1-Linker intermediate to a second protein via primary amines.
Materials:
-
Purified Protein 1-Linker conjugate
-
Protein 2 (containing accessible primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide, water-soluble)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or SEC system for purification
Procedure:
-
Buffer Exchange:
-
Exchange the purified Protein 1-Linker conjugate into Activation Buffer using a desalting column.
-
-
Activation of Carboxylic Acid:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the Protein 1-Linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Removal of Activation Reagents:
-
Quickly remove excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with ice-cold Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add a 2-5 fold molar excess of Protein 2 (in Conjugation Buffer) to the activated Protein 1-Linker.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final Protein 1-Linker-Protein 2 conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to separate the conjugate from unreacted proteins and byproducts.
-
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Thiol Conjugation Efficiency | Incomplete disulfide reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |
| Re-oxidation of thiols. | Perform conjugation immediately after TCEP removal. De-gas buffers. | |
| Hydrolysis of bis-sulfone linker. | Prepare fresh linker solution. Store linker under dry, inert conditions. | |
| Low Amine Conjugation Efficiency | Inactive EDC or Sulfo-NHS. | Use fresh, high-quality reagents. Allow to come to room temperature before opening. |
| Inefficient activation. | Ensure the pH of the activation buffer is between 4.5-6.0. | |
| Hydrolysis of NHS-ester. | Perform the conjugation to Protein 2 immediately after activation and desalting. | |
| Inaccessible amine groups on Protein 2. | Consider using a longer PEG spacer or a different conjugation strategy. | |
| Protein Aggregation | Use of excessive organic co-solvent. | Minimize the amount of DMSO/DMF used to dissolve the linker. |
| Unfavorable buffer conditions. | Optimize pH and ionic strength of the buffers. | |
| Protein denaturation. | Perform reactions at lower temperatures (e.g., 4°C). |
Visualization of Experimental Workflows
Application Notes and Protocols for Sulfone-Bis-PEG4-acid in the Development of Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Sulfone-Bis-PEG4-acid as a linker in the development of targeted therapies, with a primary focus on Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a heterobifunctional linker that plays a crucial role in the construction of advanced bioconjugates. Its unique architecture, featuring a bis-sulfone moiety for thiol-specific conjugation and a carboxylic acid for amine coupling, enables the site-specific and stable linkage of therapeutic payloads to targeting moieties like monoclonal antibodies. The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. This technology is exemplified in the clinical-stage ADC, OBI-999, which utilizes a similar "ThioBridge" technology for a homogeneous drug-to-antibody ratio (DAR).[1][2]
The bis-sulfone group acts as a bis-alkylating agent, capable of re-bridging the disulfide bonds within an antibody's hinge region after selective reduction.[2] This process yields a more homogeneous ADC population with a defined DAR, typically of 4, which is a significant advantage over traditional conjugation methods that often result in heterogeneous mixtures.[1][2]
Principle of the Method
The conjugation strategy using this compound involves a two-stage process:
-
Antibody Modification: The interchain disulfide bonds of the antibody are selectively reduced to yield free thiol groups.
-
Payload Conjugation: The this compound linker, pre-activated at its carboxylic acid end and attached to the payload, is then reacted with the reduced antibody. The bis-sulfone groups on the linker react with the pairs of thiols from the reduced disulfides, forming a stable covalent bridge and incorporating the payload at specific sites.
Data Presentation
Table 1: Preclinical and Clinical Data for OBI-999, a Globo H-Targeting ADC Utilizing Bis-Sulfone Linker Technology
| Parameter | Value | Reference |
| Target Antigen | Globo H | [1] |
| Antibody | OBI-888 (humanized IgG1) | [3] |
| Payload | Monomethyl auristatin E (MMAE) | [1] |
| Linker Type | ThioBridge (bis-sulfone based) | [1] |
| Drug-to-Antibody Ratio (DAR) | 4 (>95% homogeneity) | [1][2] |
| In Vitro Cytotoxicity | Low nanomolar IC50 in high Globo H expressing cells | [1] |
| Recommended Phase II Dose | 1.2 mg/kg every 21 days | [4][5] |
| Maximum Tolerated Dose (MTD) | 1.2 mg/kg | [4][5] |
| Common Adverse Events (≥Grade 3) | Neutropenia, Anemia | [3] |
Table 2: Illustrative In Vitro Cytotoxicity of a Hypothetical ADC (Anti-Her2-Sulfone-Bis-PEG4-MMAE)
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High (3+) | 15 |
| BT-474 | High (3+) | 25 |
| MDA-MB-231 | Low (1+) | >1000 |
| MCF-7 | Negative | >1000 |
Experimental Protocols
Protocol 1: Synthesis of a Payload-Linker Construct with this compound
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing payload (e.g., a derivative of MMAE).
Materials:
-
This compound
-
Amine-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the linker.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester.
-
-
Conjugation to the Payload:
-
In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add the activated Sulfone-Bis-PEG4-NHS ester solution to the payload solution. A molar excess of the activated linker (e.g., 1.5 equivalents) is recommended.
-
Let the reaction proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Monitor the reaction by HPLC.
-
Upon completion, purify the payload-linker construct using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR.
-
Protocol 2: Antibody-Drug Conjugation using a Pre-formed Payload-Linker Construct
This protocol details the reduction of an antibody and its subsequent conjugation with the payload-linker construct from Protocol 1.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload-linker construct
-
Reaction Buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Immediately remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the payload-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add a 6-10 fold molar excess of the payload-linker construct to the reduced and purified antibody. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC or HIC to remove unreacted payload-linker and other impurities.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of the synthesized ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Synthesized ADC and unconjugated antibody (as control)
-
Free payload (as control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the respective wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action of a Globo H-targeting ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Study of OBI-999, a Globo H-Targeting Antibody-Drug Conjugate, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying Biomolecules with Sulfone-Bis-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfone-Bis-PEG4-acid as a heterobifunctional crosslinker for the modification of biomolecules. This reagent is particularly valuable in the field of bioconjugation, enabling the site-specific linkage of molecules to proteins, such as antibodies, for the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as for diagnostic and research applications.
Introduction to this compound
This compound is a chemical linker composed of three key functional components: a bis-sulfone group, a polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique structure allows for a two-step, controlled conjugation to biomolecules.
-
Bis-sulfone Group: This moiety is specifically reactive towards thiol groups (-SH), particularly those that are generated from the reduction of disulfide bonds in proteins. This enables site-specific conjugation by re-bridging the disulfide bond, which can be crucial for maintaining the structural integrity of proteins like antibodies.[1]
-
PEG4 Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate.[2] This can help to prevent aggregation and improve the pharmacokinetic properties of the modified biomolecule.
-
Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for the attachment of a second molecule of interest, such as a therapeutic agent, a fluorescent dye, or a biotin tag. This reaction typically proceeds via the formation of a stable amide bond with a primary amine on the payload molecule, requiring activation with carbodiimide chemistry (e.g., EDC and NHS).[3]
The use of bis-sulfone linkers for disulfide re-bridging offers a significant advantage in creating homogeneous and stable bioconjugates with a defined drug-to-antibody ratio (DAR).[4]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the construction of ADCs. The bis-sulfone group allows for site-specific attachment to the antibody, while the carboxylic acid can be conjugated to a cytotoxic payload.
-
Protein Labeling: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in various assays, including immunoassays, fluorescence microscopy, and flow cytometry.
-
Surface Immobilization: Biomolecules modified with this compound can be immobilized on surfaces that have been functionalized with amine-reactive groups.
-
PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction and Re-bridging with this compound
This protocol describes the first step of the conjugation, where the disulfide bonds of a protein (e.g., an antibody) are reduced and then re-bridged with the bis-sulfone moiety of the linker.
Materials:
-
Protein (e.g., IgG antibody) solution in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns or other protein purification system (e.g., size-exclusion chromatography)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Disulfide Reduction:
-
Add a 10- to 50-fold molar excess of the reducing agent (e.g., TCEP) to the protein solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical to prevent reaction of the reducing agent with the bis-sulfone linker.
-
Linker Conjugation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced and purified protein.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction (Optional): To quench any unreacted bis-sulfone groups, add a 100-fold molar excess of N-acetylcysteine and incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-linker conjugate from excess reagents using a desalting column or size-exclusion chromatography. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Payload Conjugation to the Carboxylic Acid Moiety
This protocol describes the second step, where a payload molecule containing a primary amine is conjugated to the carboxylic acid of the protein-linker conjugate. This is a general protocol for EDC/NHS chemistry.
Materials:
-
Protein-Sulfone-Bis-PEG4 conjugate from Protocol 1
-
Payload molecule with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Desalting column or dialysis system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the amine-containing payload in a suitable solvent (e.g., DMSO or water).
-
Immediately before use, prepare solutions of EDC and NHS in the activation buffer.
-
-
Activation of Carboxylic Acid (Two-Step Method Recommended):
-
Buffer exchange the protein-linker conjugate into the Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS to the protein-linker conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Amine-Containing Payload:
-
Immediately add the amine-containing payload to the activated protein-linker solution. A 10- to 20-fold molar excess of the payload over the protein is recommended.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Reaction Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 15 minutes.
-
Purification: Remove excess payload and reaction byproducts by desalting, dialysis, or chromatography to obtain the final bioconjugate.
Characterization of the Modified Biomolecule
Thorough characterization of the final conjugate is essential to ensure its quality and functionality.
| Analytical Method | Parameter Measured | Typical Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and homogeneity | A narrow peak or a set of well-resolved peaks corresponding to a specific DAR value (e.g., DAR=4 for a typical IgG with 4 re-bridged disulfide bonds).[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of conjugation and accurate mass of the conjugate | The mass spectrum should show a mass shift corresponding to the addition of the linker and payload. |
| SDS-PAGE (reducing and non-reducing) | Covalent attachment and purity | Under non-reducing conditions, a single band at a higher molecular weight than the unmodified protein. Under reducing conditions, the pattern will depend on the location of the re-bridged disulfide bonds. |
| Size-Exclusion Chromatography (SEC) | Aggregation and purity | A single, sharp peak indicating a homogeneous and non-aggregated product. |
| Antigen Binding Assay (e.g., ELISA, SPR) | Biological activity of the antibody | The binding affinity of the conjugated antibody to its target antigen should be comparable to the unmodified antibody. |
Note: While the principles and protocols described are based on established bioconjugation chemistry, specific quantitative data for this compound (e.g., precise DAR values, stability data) are not widely available in the public domain. Researchers should perform optimization and thorough characterization for their specific biomolecule and payload.
Visualizations
Experimental Workflow
References
- 1. Bis-Sulfone-PEG4-NHS Ester - Creative Biolabs [creative-biolabs.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
Applications of PEG-Based Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG)-based linkers have become indispensable tools in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of various drug modalities. Their unique physicochemical characteristics, including hydrophilicity, biocompatibility, and tunable length, have led to significant advancements in the fields of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and hydrogel-based drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the utilization of PEG-based linkers in these key areas of drug development.
PEG-Based Linkers in Antibody-Drug Conjugates (ADCs)
The linker in an ADC is a critical component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[3] PEG-based linkers offer several advantages in ADC design, primarily by increasing the hydrophilicity of the entire construct.[4] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to a more homogeneous drug product.[5]
Moreover, the incorporation of PEG linkers can significantly improve the pharmacokinetic profile of an ADC.[3] The hydrophilic PEG chain can create a "shielding" effect, reducing clearance rates and prolonging the circulation half-life of the ADC, which can lead to increased tumor accumulation and efficacy.[5][6] The length of the PEG linker is a key parameter that can be optimized to balance these effects.[4]
Quantitative Data: Impact of PEG Linker Length on ADC Properties
The following table summarizes the impact of varying PEG linker lengths on key ADC parameters, as reported in preclinical studies.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |
| No PEG | 4 | 19.6 min | High | Moderate | [7] |
| PEG4 | 4 | 49.2 min | Moderate | Improved | [7] |
| PEG8 | 8 | Increased exposure vs. smaller PEGs | Maintained | Optimized | [6] |
| PEG10 | 4 | 219.0 min | Lower | Significantly Improved | [7] |
| mPEG24 | 4 or 8 | Prolonged | Maintained | Enhanced | [5] |
Experimental Protocol: Lysine-Based Antibody Conjugation with a PEG Linker
This protocol describes a general method for conjugating a PEGylated drug-linker to a monoclonal antibody via its surface lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-Drug linker (n = number of PEG units)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (PBS, pH 8.0-8.5).
-
Adjust the mAb concentration to 1-10 mg/mL.[8]
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the NHS-PEGn-Drug linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS-PEGn-Drug linker to the antibody solution. A 10-fold molar excess is a common starting point.[]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[8]
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris buffer, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester groups.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecule impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography.
-
Experimental Protocol: In Vitro Cytotoxicity Assessment of ADCs (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic potential of an ADC in a cancer cell line.[3][10][11][12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Assay:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Workflow for ADC synthesis and evaluation.
PEG-Based Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[14] PEG linkers are widely used in PROTAC design to improve solubility and cell permeability, which are often challenging for these high molecular weight molecules.[15]
The flexibility and length of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[14][16] An optimal linker length allows for the necessary proximity and orientation of the target protein and E3 ligase for efficient ubiquitin transfer.[17]
Quantitative Data: Impact of PEG Linker Length on PROTAC Performance
The following table illustrates how PEG linker length can influence key PROTAC parameters.
| Linker Length | Ternary Complex Stability | Cellular Permeability | Degradation Efficiency (DC50) | Reference |
| Short (e.g., PEG2-PEG4) | May cause steric hindrance, reducing stability | Generally higher | Often suboptimal | [14][17] |
| Optimal (e.g., PEG4-PEG8) | Facilitates productive complex formation | Balanced | Potent | [14][17] |
| Long (e.g., >PEG8) | May lead to unproductive binding, decreased stability | Can be reduced due to increased polarity | Can decrease | [16][17] |
Experimental Protocol: Synthesis of a PROTAC with a PEG Linker
This protocol provides a general two-step method for synthesizing a PROTAC using a PEG linker with functional groups for sequential conjugation.[18]
Materials:
-
Target-binding ligand with a reactive handle (e.g., azide)
-
E3 ligase ligand with a reactive handle (e.g., amine)
-
Heterobifunctional PEG linker (e.g., DBCO-PEGn-acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Step 1: Conjugation of PEG Linker to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand and the DBCO-PEGn-acid linker in anhydrous DMF.
-
Add coupling reagents (HATU and DIPEA) and stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.[18]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the linker-ligase conjugate by flash column chromatography.[18]
-
-
Step 2: Conjugation of Linker-Ligase to Target-Binding Ligand (Click Chemistry):
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Experimental Protocol: Assessment of PROTAC-Mediated Protein Degradation (Western Blot)
This protocol describes a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[18][19]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis system
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[18]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[18]
-
Quantify the protein concentration in each lysate using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Mechanism of PROTAC-mediated protein degradation.
PEG-Based Linkers in Hydrogels for Drug Delivery
PEG-based hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for encapsulating and delivering therapeutic agents.[20][] The properties of PEG hydrogels, such as their mesh size, degradation rate, and drug release kinetics, can be precisely tuned by controlling the molecular weight of the PEG precursors, the crosslinking density, and the nature of the crosslinking chemistry.[22][23]
PEG hydrogels can be designed to release drugs in a controlled manner through diffusion or in response to specific stimuli such as pH, temperature, or enzymes.[] This allows for sustained and targeted drug delivery, improving therapeutic efficacy and reducing side effects.
Quantitative Data: Drug Release from PEG Hydrogels
The following table provides examples of how PEG hydrogel properties affect drug release.
| PEG MW (kDa) | Crosslinking Density | Encapsulated Molecule | Release Mechanism | Release Half-life | Reference |
| 10 | High | Dextran (20 kDa) | Diffusion | ~4 hours | [24] |
| 20 | Low | Dextran (20 kDa) | Diffusion | ~2 hours | [24] |
| 3.4 | High | BSA | Diffusion & Degradation | Slower | [7] |
| 10 | Low | BSA | Diffusion & Degradation | Faster | [7] |
| 20 | MMP-2 Cleavable | TAMRA (model drug) | Enzymatic Cleavage | Controlled by enzyme conc. | [25] |
Experimental Protocol: Preparation of PEG-Based Hydrogels by Photopolymerization
This protocol describes the formation of a PEG hydrogel through the photopolymerization of PEG-diacrylate (PEGDA) macromers.[26][27]
Materials:
-
PEGDA (various molecular weights)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-Buffered Saline (PBS)
-
Drug to be encapsulated
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the photoinitiator in PBS.
-
Add the PEGDA macromer to the photoinitiator solution and mix until fully dissolved. The concentration of PEGDA will determine the crosslinking density.
-
If encapsulating a drug, dissolve it in the precursor solution.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light for a sufficient time to induce polymerization and crosslinking. The exposure time will depend on the UV intensity and the photoinitiator concentration.
-
-
Hydrogel Swelling and Purification:
-
After polymerization, immerse the hydrogel in PBS to allow it to swell to equilibrium and to leach out any unreacted components.
-
Experimental Protocol: Characterization of Drug Release from PEG Hydrogels
This protocol outlines a method for measuring the in vitro release of an encapsulated drug from a PEG hydrogel.[1]
Materials:
-
Drug-loaded PEG hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath at 37°C
-
Analytical method to quantify the drug (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Release Study Setup:
-
Place a pre-weighed, drug-loaded hydrogel into a known volume of release buffer.
-
Incubate at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time points, withdraw a small aliquot of the release buffer for analysis.
-
Replace the withdrawn volume with fresh release buffer to maintain sink conditions.
-
-
Drug Quantification:
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time.
-
Plot the cumulative release as a percentage of the total encapsulated drug versus time to obtain the release profile.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1]
-
Formation of a PEG-based hydrogel for drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 22. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Item - Assessment of Molecular Weight and Drug Loading on Release From Hydrogel Therapeutics - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 26. researchgate.net [researchgate.net]
- 27. nichd.nih.gov [nichd.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfone-Bis-PEG4-acid Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfone-Bis-PEG4-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups: a bis-sulfone group and a carboxylic acid group, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2][3] The bis-sulfone group is reactive towards thiol groups (-SH), particularly those found in cysteine residues of proteins.[1][2] The carboxylic acid group can be activated to react with primary amine groups (-NH2), such as those on lysine residues or the N-terminus of a protein.[1][2]
Q2: How does the bis-sulfone group react with thiols?
The bis-sulfone group reacts with thiols via a Michael addition mechanism.[4] It is particularly effective at reacting with two free thiol groups that result from the reduction of a disulfide bond, thereby re-bridging the connection.[5]
Q3: How is the carboxylic acid group activated for conjugation to amines?
The carboxylic acid group is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.[6]
Q4: What are the main applications of this compound?
This linker is often used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), where precise control over the conjugation site and stoichiometry is crucial. It can also be used for attaching molecules to surfaces or for creating complex bioconjugates for various research and therapeutic purposes.
Q5: What are the advantages of using a PEG spacer in this linker?
The PEG4 spacer is hydrophilic and flexible. Its inclusion can enhance the solubility of the resulting conjugate in aqueous buffers, reduce steric hindrance, and potentially decrease the immunogenicity of the conjugated molecule.[5][7]
Troubleshooting Guide
Low yield, incomplete reactions, and protein aggregation are common issues encountered during conjugation reactions. This guide provides insights into potential causes and recommended solutions.
Low Conjugation Yield
Troubleshooting Low Yield in this compound Conjugations
| Observation | Potential Cause | Recommended Solution(s) |
| Low or no conjugation to thiols | Incomplete reduction of disulfide bonds. | - Increase the molar excess of the reducing agent (e.g., TCEP, DTT).- Increase the reduction reaction time or temperature.- Ensure the reducing agent is fresh and active. |
| Re-oxidation of thiols to disulfides. | - Perform the conjugation step immediately after the removal of the reducing agent.- Use degassed buffers to minimize oxygen exposure. | |
| Suboptimal pH for thiol-sulfone reaction. | - Maintain a pH between 7.0 and 8.5 for the thiol-sulfone conjugation. Vinyl sulfones show good reactivity with thiols at neutral pH.[8] | |
| Hydrolysis or degradation of the bis-sulfone group. | - Prepare fresh solutions of the this compound linker.- Store the linker under dry and inert conditions as recommended by the manufacturer. | |
| Low or no conjugation to amines | Inefficient activation of the carboxylic acid. | - Use fresh EDC and NHS/Sulfo-NHS solutions.- Optimize the molar ratio of EDC and NHS to the carboxylic acid. A common starting point is a molar excess of EDC and NHS over the linker.[9][10]- Perform the activation step at the optimal pH (typically pH 4.5-6.0).[6] |
| Hydrolysis of the activated NHS ester. | - Perform the amine coupling step immediately after the activation of the carboxylic acid.- The rate of NHS ester hydrolysis increases with pH; the half-life can be as short as 10 minutes at pH 8.6.[11] Conduct the coupling reaction at a pH of 7.2-8.0.[9] | |
| Presence of competing nucleophiles. | - Use amine-free buffers (e.g., PBS, MES, HEPES) for the conjugation reaction. Avoid buffers containing Tris or glycine. | |
| Protein Aggregation | Intermolecular cross-linking. | - Optimize the molar ratio of the linker to the protein to favor intramolecular conjugation.- Control the protein concentration; high concentrations can promote intermolecular reactions.[12] |
| Unfavorable buffer conditions. | - Screen different pH values and buffer compositions to enhance protein stability.- Consider the addition of stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine), or non-ionic surfactants (Polysorbate 20).[12] | |
| Temperature-induced aggregation. | - Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down both the reaction rate and potential aggregation.[12] |
Experimental Workflow and Reaction Pathway Diagrams
Experimental Protocols
Protocol 1: Conjugation of this compound to Protein Thiols
This protocol outlines the general steps for conjugating the bis-sulfone moiety of the linker to a protein with a reducible disulfide bond.
Materials:
-
Protein containing a disulfide bond
-
This compound
-
Reducing agent (e.g., TCEP-HCl)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed)
-
Quenching reagent (optional, e.g., N-acetylcysteine)
-
Desalting columns for buffer exchange
-
Anhydrous DMSO or DMF for dissolving the linker
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Disulfide Reduction:
-
Add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate at 37°C for 30-60 minutes. The optimal conditions may need to be determined empirically.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent interference with the subsequent conjugation.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Immediately add a 5-20 fold molar excess of the linker solution to the reduced protein. The final concentration of the organic solvent should ideally be below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, a small molar excess of a quenching reagent like N-acetylcysteine can be added.
-
-
Purification:
-
Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Conjugation of this compound to Protein Amines
This protocol describes the two-step, one-pot reaction for conjugating the carboxylic acid moiety of the linker to primary amines on a protein.
Materials:
-
Amine-containing protein
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for buffer exchange
-
Anhydrous DMSO or DMF for dissolving the linker
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions in the Activation Buffer immediately before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a solution of the protein in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a separate tube, add a 2 to 10-fold molar excess of EDC and a 1.2 to 2.5-fold molar excess of NHS relative to the this compound in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. A 1.5 to 20-fold molar excess of the linker to the protein is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Analytical Characterization: The success of the conjugation reaction can be assessed using various analytical techniques, including:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the degree of labeling.
-
HPLC (e.g., SEC, RP-HPLC): To separate the conjugate from unreacted protein and linker and to quantify the yield.[13][14][15]
References
- 1. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 2. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 3. Acid-PEG4-Sulfone-PEG4-acid, 2055024-37-6 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. covachem.com [covachem.com]
- 10. researchgate.net [researchgate.net]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Technical Support Center: Optimizing Reactions with Sulfone-Bis-PEG4-acid
Welcome to the technical support center for Sulfone-Bis-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups at the ends of a polyethylene glycol (PEG4) spacer. The sulfone group is reactive towards thiol groups (-SH), such as those found on cysteine residues of proteins.[1][2] The carboxylic acid end can be activated to react with primary amines (-NH2), like those on lysine residues.[1][2] The PEG4 spacer enhances hydrophilicity and aqueous solubility.[3][4]
Q2: What are the advantages of using a sulfone-based linker for thiol conjugation compared to a maleimide?
A2: Sulfone linkers form stable, irreversible thioether bonds with cysteine residues.[5][6][7] This offers an advantage over maleimide-based conjugation, which can sometimes be reversible through thioether exchange, potentially leading to conjugate instability in biological systems like human plasma.[5][8][9]
Q3: How should I store and handle this compound?
A3: It is recommended to store this compound at -20°C and protected from moisture to maintain its reactivity.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[10]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in common organic solvents such as DMSO, DMF, and DCM (dichloromethane).[1][2] The PEG4 spacer also enhances its solubility in aqueous buffers.[3]
Q5: What are the key steps for conjugating a thiol-containing molecule to an amine-containing molecule using this linker?
A5: The process is a two-step reaction. First, you would react the sulfone group of the linker with your thiol-containing molecule. After purification, you would then activate the carboxylic acid group of the linker-molecule conjugate using a method like EDC/NHS chemistry and subsequently react it with your amine-containing molecule.
Troubleshooting Guide
Issue 1: Low Yield of Thiol Conjugation (Sulfone Reaction)
| Potential Cause | Recommended Solution |
| Oxidized Cysteine Residues | Cysteine residues may have formed disulfide bonds and are not available to react. Reduce the protein with a 10-20 fold molar excess of a reducing agent like TCEP or DTT. It is crucial to remove the reducing agent before adding the sulfone linker.[11][12] |
| Inaccessible Thiol Groups | The target cysteine may be buried within the protein's structure. Consider gentle denaturation to expose the reactive site.[11] |
| Suboptimal Reaction pH | The reaction of sulfones with thiols is pH-dependent. The optimal pH is typically between 6.5 and 7.5 to favor the more nucleophilic thiolate anion while maintaining protein stability.[13] |
| Insufficient Reaction Time or Temperature | Sulfone reactions can be slower than maleimide reactions.[5][6] Increase the reaction time (e.g., 4-8 hours or overnight) or temperature (e.g., from room temperature to 37°C for 1-2 hours) to improve efficiency.[5][6] |
| Linker Degradation | The linker may have degraded due to improper storage. Use a fresh batch of the reagent and ensure it was stored under dry conditions at -20°C.[1][2] |
Issue 2: Low Yield of Amine Conjugation (Carboxylic Acid Activation)
| Potential Cause | Recommended Solution |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive.[10] Store them desiccated at -20°C and warm to room temperature before opening.[10] Prepare EDC and NHS solutions immediately before use.[14] |
| Incorrect Buffer Composition | The buffer for the activation and coupling steps should not contain primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the reaction.[10] |
| Suboptimal pH for Activation/Coupling | A two-step pH process is optimal. Activate the carboxylic acid with EDC/NHS at a slightly acidic pH (4.5-6.0) using a buffer like MES.[10][15] Then, perform the coupling to the amine at a pH of 7.2-8.5 in a buffer like PBS or HEPES to enhance the nucleophilicity of the amine.[10][15] |
| Hydrolysis of NHS-ester | The activated NHS-ester is susceptible to hydrolysis in aqueous solutions.[16] Perform the amine coupling step immediately after the activation and removal of excess EDC/NHS. |
| Insufficient Molar Excess of Reagents | Use a molar excess of EDC and NHS to ensure efficient activation of the carboxylic acid. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[10][14] |
Issue 3: Protein Aggregation or Precipitation During Reaction
| Potential Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If the linker is dissolved in an organic solvent like DMSO, minimize the final concentration in the reaction mixture to prevent protein precipitation.[11] |
| Unfavorable Buffer Conditions | The protein may be unstable at the reaction pH or in the chosen buffer. Ensure the protein is soluble and stable under the experimental conditions. Consider a buffer exchange if necessary.[10] |
| High Crosslinker Concentration | Excessive concentrations of the crosslinking reagent can sometimes lead to protein aggregation. Optimize the molar ratio of the linker to your protein. |
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid on the this compound linker (or a molecule already conjugated to it) for subsequent reaction with a primary amine.
Materials:
-
Carboxyl-containing molecule (e.g., Sulfone-PEG4-MoleculeA)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), 50 mM, pH 4.5-6.0[10][15]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][15]
-
Quenching Solution: Tris or Glycine, 1M
Procedure:
-
Preparation: Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 2-10 mM for EDC and 5-25 mM for Sulfo-NHS.[10][15]
-
Activation: Add the EDC and Sulfo-NHS solutions to the carboxyl-containing molecule. A common molar ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl groups.[10]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[15]
-
Purification (Optional but Recommended): Remove excess EDC and Sulfo-NHS using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer. This prevents unwanted side reactions with the amine-containing molecule.
-
Coupling: Immediately add the activated and purified molecule to your amine-containing molecule in the Coupling Buffer.
-
Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Final Purification: Purify the final conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules and quenching reagents.
Visual Guides
Caption: Troubleshooting workflow for low thiol conjugation efficiency.
Caption: Workflow for activating a carboxylic acid and coupling to an amine.
References
- 1. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 2. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Sulfone-Bis-PEG4-acid Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Sulfone-Bis-PEG4-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenges in purifying this compound conjugates stem from the inherent properties of PEGylated molecules and the bifunctional nature of the linker. Key difficulties include:
-
Heterogeneity of the reaction mixture: The conjugation reaction can result in a complex mixture of the desired product, unreacted starting materials (both the molecule to be conjugated and the PEG linker), and potential side products.
-
Removal of excess PEG linker: The unreacted this compound linker can be challenging to separate from the conjugate due to its solubility and chromatographic behavior.
-
Resolution of closely related species: Separation of the desired mono-conjugated product from di- or multi-conjugated species, as well as positional isomers, can be difficult.
-
Product recovery and stability: The hydrophilic nature of the PEG chain can lead to poor recovery from certain chromatography columns, and the stability of the conjugate under purification conditions must be considered.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
The most effective purification strategies often involve a combination of chromatographic techniques that exploit different physicochemical properties of the conjugate and impurities. The two primary methods are:
-
Anion-Exchange Chromatography (AEX): This technique is highly effective due to the presence of the terminal carboxylic acid group on the PEG linker.[1] At a pH above the pKa of the carboxylic acid, the conjugate will carry a negative charge and bind to a positively charged anion-exchange resin. This allows for the separation of the negatively charged conjugate from neutral or positively charged impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[2] The PEG chain imparts significant hydrophilicity, while the conjugated molecule may be hydrophobic. This difference in polarity allows for the separation of the conjugate from unreacted starting materials and other impurities. A C18 or C8 column is often a good starting point.
Q3: What are the common impurities I should expect in my crude reaction mixture?
Typical impurities in a this compound conjugation reaction include:
-
Unreacted this compound: Excess linker from the conjugation reaction.
-
Unreacted starting molecule: The peptide, protein, or small molecule that was intended for conjugation.
-
Hydrolyzed PEG linker: The sulfone groups can be susceptible to hydrolysis under certain conditions, leading to an inactive linker.
-
Side-products from the conjugation reaction: Depending on the specific chemistry used, various side-products may be formed.
-
Aggregates: PEGylated molecules can sometimes form aggregates, which may need to be removed.
Q4: How can I best monitor the purity of my conjugate during and after purification?
Several analytical techniques are essential for assessing the purity of your this compound conjugate:
-
Analytical RP-HPLC: This is a high-resolution technique to separate the purified conjugate from any remaining impurities. Peak integration can provide a quantitative measure of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for confirming the identity of the purified product by verifying its molecular weight.[3][4][5] It can also help in identifying any co-eluting impurities.
-
Size-Exclusion Chromatography (SEC): SEC can be used to assess the presence of aggregates in the final purified product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Anion-Exchange Chromatography (AEX) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor binding of the conjugate to the column | Incorrect buffer pH: The pH of the loading buffer is below the pKa of the carboxylic acid, resulting in a neutral or partially charged conjugate. | Ensure the loading buffer pH is at least 1-2 units above the pKa of the carboxylic acid to ensure full deprotonation and negative charge. |
| High salt concentration in the sample: The sample contains a high concentration of salt, which competes with the conjugate for binding to the resin. | Desalt the sample before loading using dialysis or a desalting column. | |
| Broad peaks or poor resolution | Suboptimal gradient: The salt gradient is too steep, leading to co-elution of the conjugate and impurities. | Optimize the salt gradient. A shallower gradient around the expected elution point of the conjugate can improve resolution. |
| Column overloading: Too much sample has been loaded onto the column. | Reduce the amount of sample loaded. | |
| Low recovery of the conjugate | Strong, irreversible binding: The conjugate is binding too tightly to the resin. | Try a weaker anion-exchange resin or increase the final salt concentration in the elution buffer. |
| Product instability: The conjugate is not stable at the pH of the elution buffer. | Perform stability studies and adjust the buffer pH if necessary. |
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Secondary interactions: The conjugate is interacting with residual silanol groups on the silica-based column.[4] | Add a mobile phase modifier like trifluoroacetic acid (TFA) (0.1%) to suppress silanol interactions. Consider using a column with end-capping. |
| Column overload: Too much sample has been injected. | Reduce the injection volume or sample concentration. | |
| Poor separation of conjugate and unreacted PEG linker | Inappropriate mobile phase gradient: The gradient is not optimized for separating two hydrophilic species. | Use a very shallow gradient with a low initial organic phase concentration. Isocratic elution might also be effective in some cases. |
| Incorrect column chemistry: The C18 column may be too hydrophobic. | Try a less hydrophobic column, such as a C8 or C4. | |
| Variable retention times | Changes in mobile phase composition: Inaccurate mixing of the mobile phase components.[5] | Ensure the mobile phase is thoroughly mixed and degassed. |
| Temperature fluctuations: The column temperature is not stable.[5] | Use a column oven to maintain a constant temperature. | |
| No elution of the conjugate | High hydrophobicity: The conjugated molecule is very hydrophobic, causing irreversible binding to the column. | Increase the final percentage of the organic solvent in the gradient. Consider adding a stronger organic solvent like isopropanol to the mobile phase. |
Quantitative Data Summary
The following table provides representative data for the purification of a small molecule-Sulfone-Bis-PEG4-acid conjugate. These values are illustrative and will vary depending on the specific conjugate and purification setup.
| Purification Step | Parameter | Value | Reference |
| Crude Reaction Mixture | Purity (by HPLC) | 25-40% | - |
| Anion-Exchange Chromatography | Purity (by HPLC) | 70-85% | Fictional |
| Recovery | 60-80% | Fictional | |
| Preparative RP-HPLC | Final Purity (by HPLC) | >95% | Fictional |
| Overall Recovery | 40-60% | Fictional |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Anion-Exchange Chromatography
Materials:
-
Anion-exchange column (e.g., Q-Sepharose or equivalent)
-
Loading Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Crude reaction mixture containing the this compound conjugate
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Sample Preparation: If the crude reaction mixture is in a high-salt buffer, exchange it into the Loading Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Loading Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with Loading Buffer until the UV absorbance at 280 nm (or another relevant wavelength) returns to baseline. This removes unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Fraction Collection: Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to identify the fractions containing the pure conjugate.
-
Pooling and Desalting: Pool the pure fractions and desalt them into a suitable storage buffer.
Protocol 2: Purification of this compound Conjugate using Preparative RP-HPLC
Materials:
-
Preparative C18 or C8 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude or partially purified reaction mixture
-
HPLC system with a fraction collector
Procedure:
-
Sample Preparation: Dissolve the sample in a minimal amount of Mobile Phase A or a solvent compatible with the mobile phase. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the conjugate. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on analytical runs.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired conjugate.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
Visualizations
Caption: A typical experimental workflow for the purification of this compound conjugates.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Sulfone-Bis-PEG4-acid stability issues and degradation prevention
Welcome to the technical support center for Sulfone-Bis-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, methods to prevent its degradation, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains two reactive functional groups: a bis-sulfone group and a carboxylic acid. The bis-sulfone group reacts with thiol groups (e.g., from cysteine residues in proteins), while the carboxylic acid can be activated to react with primary amines (e.g., lysine residues).[1][2] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[3] It is commonly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), to link proteins to other molecules like drugs or labels.[4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a desiccated, light-protected environment.[2] For short-term use, it can be kept at 4°C.[1] Once dissolved in a solvent, it is recommended to use the solution promptly or store it at -20°C and use it within a limited time to minimize degradation.
Q3: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][2] The PEG4 spacer also imparts some hydrophilicity, but aqueous solubility may be limited. For bioconjugation reactions in aqueous buffers, it is common to first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture.[5]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation to Thiols | Thiol groups are not available (e.g., oxidized to disulfides). | Reduce the protein with a reducing agent like DTT or TCEP prior to conjugation. Ensure the reducing agent is removed before adding the sulfone linker.[5] |
| Incorrect pH of the reaction buffer. | The reaction of sulfones with thiols is pH-dependent. Maintain a pH in the range of 7.5-8.5 for optimal conjugation. | |
| Insufficient incubation time or temperature. | While maleimide reactions are often rapid, sulfone conjugations can be slower.[6] Increase the incubation time or temperature (e.g., 37°C) to facilitate the reaction.[7] | |
| Low or No Conjugation to Amines | Carboxylic acid is not activated. | The carboxylic acid must be activated using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an enhancer like NHS (N-hydroxysuccinimide) or HATU to form a reactive ester.[2] |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the amine conjugation step.[5] | |
| pH is too low for efficient amine coupling. | The reaction of activated esters with primary amines is most efficient at a pH of 7.2-8.5. | |
| Protein Aggregation or Precipitation | High degree of crosslinking. | Optimize the molar ratio of the linker to the protein to avoid excessive crosslinking.[5] |
| Hydrophobicity of the conjugated molecule. | The addition of a hydrophobic payload can lead to aggregation. Incorporating a longer PEG spacer may improve solubility.[8] | |
| High concentration of organic co-solvent. | Minimize the amount of organic solvent used to dissolve the linker. The final concentration should typically be below 10% (v/v).[5] | |
| Degradation of the Linker | Hydrolysis of the activated carboxylic acid ester. | Prepare the activated ester immediately before use and perform the conjugation reaction promptly. |
| Oxidative degradation of the PEG chain. | Use degassed buffers and consider adding antioxidants if oxidative degradation is a concern. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).[9] | |
| Instability at high pH. | Avoid prolonged exposure to highly basic conditions, which can promote degradation of both the sulfone and PEG moieties.[10] |
Stability and Degradation Prevention
The stability of this compound is critical for its successful application. The primary degradation pathways to consider are oxidative degradation of the PEG chain and base-catalyzed degradation, including potential β-elimination of the sulfone group.
Key Factors Influencing Stability:
| Factor | Effect on Stability | Recommendation |
| pH | Generally more stable at neutral to mildly acidic pH (6.0-7.5).[10] Basic conditions can promote degradation of the sulfone and hydrolysis of any formed ester linkages.[10][11] | Use buffers within the recommended pH range for storage and conjugation reactions. Avoid prolonged exposure to high pH. |
| Temperature | Stable for long-term storage at -20°C.[2] Degradation rates increase with temperature.[9] | Store at recommended temperatures. For reactions requiring elevated temperatures, minimize the incubation time. |
| Light | Photodegradation can occur, leading to the generation of reactive oxygen species that can degrade the PEG chain. | Store the compound and its solutions protected from light.[12] |
| Oxygen | The PEG chain is susceptible to oxidative degradation, which can lead to chain cleavage and the formation of aldehydes and carboxylic acids.[9][13] | Use degassed solvents and buffers. Purge containers with an inert gas like argon or nitrogen for long-term storage of solutions.[9] Consider adding antioxidants like BHT for non-biological applications.[9] |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like DMSO or ACN.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at 60°C for various time points.
-
Photostability: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples with an appropriate mobile phase.
-
Analyze the samples by a suitable analytical method (e.g., RP-HPLC) to quantify the remaining parent compound and detect any degradation products.
-
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of a bioconjugate prepared with this compound in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the bioconjugate (e.g., at 1 µM) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Protein Precipitation: To each aliquot, add 3 volumes of cold ACN with 0.1% formic acid to precipitate plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of released payload or linker-payload fragment.
-
Data Analysis: Plot the concentration of the released species over time to determine the stability of the conjugate in plasma.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 2. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. benchchem.com [benchchem.com]
- 11. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
how to improve solubility of Sulfone-Bis-PEG4-acid conjugates
Welcome to the technical support center for Sulfone-Bis-PEG4-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these conjugates and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups: a bis-sulfone moiety and a carboxylic acid. The bis-sulfone group selectively reacts with thiol groups (sulfhydryls), such as those found in cysteine residues of proteins. The carboxylic acid can be activated to react with primary amines, like those on lysine residues. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity and, therefore, the aqueous solubility of the molecule and the resulting conjugate.[1] It is commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and other protein-small molecule complexes.
Q2: In what solvents is this compound soluble?
This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2] While the PEG4 spacer is intended to improve water solubility, dissolving the pure compound directly in aqueous buffers can be challenging.[1] It is standard practice to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then add it to the aqueous reaction buffer.[3]
Q3: How does the PEG4 spacer influence the solubility of the conjugate?
The polyethylene glycol (PEG) spacer is hydrophilic, meaning it favorably interacts with water molecules.[4] Incorporating a PEG spacer into a molecule, a process known as PEGylation, generally increases the overall water solubility of the molecule.[4] This is particularly beneficial when conjugating hydrophobic molecules to proteins, as it helps to prevent aggregation and precipitation of the final conjugate.[4]
Q4: What is the optimal pH for conjugation reactions with this compound?
The optimal pH depends on which functional group of the crosslinker is being used. The reaction of the carboxylic acid group (after activation with EDC/NHS) with primary amines is most efficient at a pH between 7 and 9.[3] However, it is important to note that the activated NHS-ester is more susceptible to hydrolysis at higher pH.[3] For the reaction of the bis-sulfone group with thiols, a pH range of 6.5 to 7.5 is generally recommended.
Troubleshooting Guide
Issue 1: this compound Precipitates When Added to Aqueous Buffer
-
Cause: The crosslinker has limited solubility directly in aqueous solutions. Adding a concentrated stock solution in an organic solvent too quickly or into a buffer that is not well-mixed can cause localized high concentrations that lead to precipitation.
-
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Stepwise Addition: Add the DMSO stock solution to the aqueous reaction buffer dropwise while vortexing or stirring the buffer. This ensures rapid and even distribution of the crosslinker, preventing localized supersaturation.
-
Limit Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept to a minimum, typically below 10% (v/v), to avoid denaturation or precipitation of the protein.[5]
-
Issue 2: The Protein-Conjugate Precipitates During or After the Conjugation Reaction
-
Cause A: Over-crosslinking: Adding too much crosslinker can lead to the modification of too many surface residues on the protein. This can alter the protein's isoelectric point (pI) and overall charge, leading to a decrease in solubility and subsequent precipitation.[5]
-
Solution A:
-
Optimize Molar Ratio: Perform a titration of the crosslinker-to-protein molar ratio to find the optimal concentration that yields sufficient conjugation without causing precipitation. Start with a lower molar excess and gradually increase it.
-
-
Cause B: Incompatible Buffer: The buffer composition may not be suitable for the final conjugate.
-
Solution B:
-
Buffer Exchange: After the conjugation reaction, perform a buffer exchange into a formulation buffer that is known to be optimal for the stability and solubility of the protein.
-
Use of Additives: Consider the inclusion of solubility-enhancing excipients in the final buffer, such as arginine or other stabilizing agents.
-
Issue 3: Low Conjugation Efficiency
-
Cause A: Hydrolysis of Activated Crosslinker: If the carboxylic acid group is activated using NHS-ester chemistry, the NHS ester is susceptible to hydrolysis in aqueous buffers, especially at higher pH.
-
Solution A:
-
Prepare Fresh: Always prepare the activated crosslinker solution immediately before use.
-
Control pH: Maintain the reaction pH between 7.0 and 8.5. While the reaction is faster at higher pH, so is hydrolysis. A common starting point is pH 7.4.
-
Temperature: Performing the reaction at 4°C can slow down the rate of hydrolysis, although this may require a longer reaction time.
-
-
Cause B: Competing Reactions from Buffer Components: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the activated carboxylic acid.
-
Solution B:
-
Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation reaction.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | High | Can also be used for stock solutions. |
| Dichloromethane (DCM) | High | An organic solvent option. |
| Water / Aqueous Buffers | Low | Direct dissolution is difficult; addition from an organic stock is recommended. |
| PBS with <10% DMSO | Moderate | Generally soluble at typical working concentrations when added from a DMSO stock. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound Conjugate
This protocol provides a method to estimate the aqueous solubility of a newly prepared conjugate.
-
Prepare a series of conjugate dilutions: Start with the most concentrated solution of your purified conjugate in the desired final buffer.
-
Incubate: Allow the solutions to stand at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Centrifuge: Centrifuge all samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated material.
-
Measure Protein Concentration: Carefully remove the supernatant and measure the protein concentration using a standard method such as a BCA assay or by measuring absorbance at 280 nm.
-
Determine Solubility Limit: The highest concentration of the conjugate that remains in the supernatant without forming a pellet is the approximate solubility under those conditions.
Protocol 2: General Protocol for Conjugation of a Protein with this compound
This protocol describes a two-step conjugation where the carboxylic acid is first activated and reacted with a primary amine on one molecule (Molecule A), followed by reaction of the bis-sulfone with a thiol on a second molecule (Molecule B).
Step 1: Activation of Carboxylic Acid and Conjugation to Molecule A (with primary amines)
-
Dissolve this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Activation Reagents: Prepare 100 mM stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO or water (note: NHS esters are more stable in DMSO).
-
Activate Crosslinker: In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS stock solutions. A typical molar ratio is 1:1.5:1.5 (Crosslinker:EDC:NHS). Incubate for 15-30 minutes at room temperature.
-
Prepare Molecule A: Ensure Molecule A is in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL).
-
Conjugation: Add the activated crosslinker solution to the solution of Molecule A. The molar ratio of crosslinker to Molecule A will need to be optimized, but a starting point of 10-20 fold molar excess of the crosslinker is common.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis.
Step 2: Conjugation to Molecule B (with thiols)
-
Prepare Molecule B: Ensure Molecule B has free thiol groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent. The protein should be in a buffer at pH 6.5-7.5.
-
Conjugation: Add the purified Molecule A-crosslinker conjugate to the solution of Molecule B. A 1:1 molar ratio is a good starting point.
-
Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-ethylmaleimide or cysteine can be added to react with any remaining free thiols.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or ion exchange) to remove any unreacted components.
Visualizations
Caption: Workflow for improving the solubility of this compound conjugates.
Caption: Key factors affecting the solubility of bioconjugates.
References
- 1. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Sulfone-Bis-PEG4-Acid Reactions
Welcome to the technical support center for Sulfone-Bis-PEG4-acid and related bifunctional linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate aggregation and achieve successful bioconjugation outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is a heterobifunctional crosslinker. It contains two types of reactive groups: bis-sulfone moieties that can react with thiol groups (e.g., from reduced cysteines in an antibody), and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated to react with primary amines (e.g., lysine residues). The polyethylene glycol (PEG) spacer is included to increase the hydrophilicity of the linker, which helps to improve the solubility of the final conjugate and reduce the potential for aggregation.[][4] It is commonly used in the development of Antibody-Drug Conjugates (ADCs).[5]
Q2: Why does aggregation occur during conjugation reactions? A2: Aggregation is a common issue in bioconjugation, particularly when attaching hydrophobic molecules (like many cytotoxic drugs) to a protein.[5][6] This process increases the overall hydrophobicity of the protein, which can lead to self-association and precipitation out of solution.[7] Hydrophobic linkers themselves can also contribute to this problem.[8] While PEG linkers are designed to mitigate this, improper reaction conditions can still lead to aggregation.[][7]
Q3: How does the PEG linker in this compound help prevent aggregation? A3: The polyethylene glycol (PEG) chain is hydrophilic and biologically inert.[7] When conjugated to a protein, it forms a "hydration shell" around the molecule.[7] This shell increases the overall solubility of the conjugate, masks hydrophobic regions, and sterically hinders the intermolecular interactions that lead to aggregation.[4][7][8] This allows for potentially higher drug-to-antibody ratios (DARs) without the loss of stability.[6][7]
Q4: What is the purpose of activating the carboxylic acid group? A4: The carboxylic acid on the linker does not react directly with the primary amines on a protein. It must first be converted into a more reactive species.[9] This is typically achieved by using carbodiimide chemistry, such as reacting it with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester.[1][2] This NHS ester is highly reactive towards primary amines and forms a stable, covalent amide bond.[9][10]
Troubleshooting Guide: Preventing Aggregation
Problem: I observe precipitation immediately after adding the dissolved linker to my protein solution.
| Possible Cause | Suggested Solution |
| Excessive Organic Solvent | The this compound linker is often first dissolved in an organic solvent like DMSO or DMF.[1] Adding too much of this solution to your aqueous protein buffer can cause the protein to denature and precipitate. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. [11][12] |
| Linker Concentration Too High | A very high concentration of the linker itself, especially if it has limited aqueous solubility before conjugation, might cause it to precipitate upon addition to the buffer. Try adding the linker solution to the protein solution slowly while gently vortexing. |
| Incorrect Buffer pH or Composition | Extreme pH values can cause protein denaturation and aggregation. Ensure your protein is in a buffer that maintains its stability and solubility. |
Problem: Aggregation occurs during the conjugation reaction incubation period.
| Possible Cause | Suggested Solution |
| Increased Hydrophobicity of the Conjugate | As the linker (and any attached hydrophobic payload) couples to the protein, the conjugate's surface becomes more hydrophobic, leading to aggregation over time.[5] Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to further increase hydrophilicity. [6] |
| Unfavorable Buffer Conditions | The buffer composition may not be optimal for the newly formed conjugate. Screen different pH values (within the optimal range for the reaction, typically 7.2-8.5) and consider including stabilizing excipients if compatible with the reaction chemistry.[13] |
| Over-Conjugation (High DAR) | Attaching too many linker molecules per protein can lead to significant changes in physicochemical properties and induce aggregation. Reduce the molar excess of the linker used in the reaction to target a lower drug-to-antibody ratio (DAR).[10][11] An average DAR of 2-4 is often a good balance between potency and stability.[7] |
Problem: The final purified conjugate is prone to aggregation and precipitation.
| Possible Cause | Suggested Solution |
| Residual Unreacted Species | Impurities or unreacted hydrophobic molecules from the reaction can promote aggregation in the final product. Ensure your purification method (e.g., size-exclusion chromatography, dialysis) is effective at removing all small-molecule components.[11][12] |
| Inappropriate Storage Buffer | The optimal storage buffer for the final conjugate may be different from the reaction buffer. Perform buffer screening to find conditions (pH, excipients) that maximize the long-term stability of the conjugate. |
| Inherent Instability of the Conjugate | The specific combination of protein, linker, and payload may result in an inherently unstable conjugate. Re-evaluate the linker design; a longer or branched PEG chain may be necessary to confer sufficient stability.[6][14] |
Experimental Protocols & Data
Protocol: Two-Step Amine Conjugation via NHS Ester Activation
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on a protein (e.g., an antibody).
Materials:
-
This compound
-
Protein (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activation Buffer: MES buffer or PBS, pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or Glycine solution
-
Purification system (e.g., SEC column or dialysis cassette)
Workflow Diagram: Amine Conjugation
Procedure:
-
Preparation: Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation, especially for the NHS ester.[11][12]
-
Protein Preparation: Ensure your protein (e.g., 1-10 mg/mL) is in an amine-free buffer like PBS at a pH of 7.2-8.5.[10][11]
-
Linker Activation (Prepare Immediately Before Use):
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to create concentrated stock solutions.
-
In a separate microfuge tube, add the required amount of linker.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the linker.
-
Incubate for 15 minutes at room temperature to form the NHS ester.[9] This activated linker is highly susceptible to hydrolysis and must be used immediately. [9][10]
-
-
Conjugation Reaction:
-
Add the activated NHS ester solution to your protein solution. A starting point is a 20-fold molar excess of linker to protein.[10][11]
-
Crucially, ensure the volume of organic solvent added is less than 10% of the total reaction volume to prevent protein precipitation. [11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with and consume any remaining NHS esters.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.[11]
Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Citation |
| Reaction pH | 7.2 - 9.0 | Efficiently reacts with primary amines. Higher pH increases hydrolysis rate of the NHS ester.[9][10] |
| Reaction Buffers | Phosphate-buffered saline (PBS) or other non-amine buffers (e.g., HEPES, MOPS). | Buffers with primary amines (Tris, Glycine) compete with the target protein for the linker.[10][11][12] |
| Molar Excess (Linker:Protein) | 10- to 50-fold (start with 20-fold for antibodies). | Drives the reaction to completion. The optimal ratio must be determined empirically to achieve the desired DAR.[9][10][11] |
| Organic Co-solvent | DMSO or DMF | Used to dissolve the linker before adding to the aqueous protein solution.[1] |
| Final Solvent Conc. | < 10% (v/v) | Higher concentrations of organic solvents can denature proteins, leading to aggregation.[11][12] |
| Reaction Time | 30-60 min at RT or 2 hours on ice. | Provides sufficient time for conjugation while minimizing hydrolysis and potential degradation.[9][12] |
Visual Troubleshooting Logic
If you are experiencing aggregation, use the following flowchart to diagnose the potential cause at each step of the process.
Troubleshooting Flowchart: Diagnosing Aggregation
References
- 1. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 2. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
optimizing storage and handling of Sulfone-Bis-PEG4-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and utilization of Sulfone-Bis-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups at the ends of a polyethylene glycol (PEG) spacer. Specifically, it has a bis-sulfone group that reacts with thiol (-SH) groups, and a carboxylic acid (-COOH) group that can be coupled to primary amines (-NH2). The PEG4 spacer is hydrophilic and provides flexibility.
Q2: What are the primary applications for this compound?
This linker is primarily used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1] It allows for the site-specific attachment of a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody). The bis-sulfone group can be used to re-bridge reduced disulfide bonds in an antibody, while the carboxylic acid can be conjugated to an amine-containing drug.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a desiccated, dark environment. It is sensitive to moisture and light. Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Q4: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The presence of the PEG4 spacer also enhances its solubility in aqueous buffers, which is advantageous for bioconjugation reactions.
Troubleshooting Guides
Low Yield in Sulfone-Thiol Conjugation
| Potential Cause | Recommended Solution |
| Incomplete Disulfide Bond Reduction | Increase the concentration of the reducing agent (e.g., TCEP or DTT) or extend the incubation time. Ensure the reducing agent is fresh and active. |
| Re-oxidation of Thiols | Perform the conjugation step immediately after the removal of the reducing agent. Use de-gassed buffers to minimize oxygen exposure. |
| Hydrolysis of this compound | Prepare fresh solutions of the linker immediately before use. Ensure the reagent is stored properly under dry conditions. |
| Suboptimal Reaction pH | The sulfone-thiol reaction is most efficient at a neutral to slightly basic pH (around 7.0-8.0). Ensure your reaction buffer is within this range. |
Low Yield in Carboxylic Acid-Amine Coupling (EDC/HATU Chemistry)
| Potential Cause | Recommended Solution |
| Inactive EDC or HATU | Both EDC and HATU are moisture-sensitive. Store them desiccated at -20°C. Allow the reagents to warm to room temperature before opening. Prepare solutions immediately before use. |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete with the reaction. For the activation step, MES buffer (pH 4.5-6.0) is recommended. For the coupling step, a phosphate buffer (pH 7.0-8.0) is suitable. |
| Hydrolysis of Activated Carboxylic Acid | The activated carboxylic acid intermediate is susceptible to hydrolysis. Perform the reaction as quickly as possible after the activation step. |
| Suboptimal Molar Ratios | A molar excess of EDC/HATU and NHS (if used) relative to the carboxylic acid is generally recommended. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. Optimization may be required. |
General Issues
| Issue | Potential Cause | Recommended Solution | | :--- | :--- | | Protein Aggregation | The addition of organic solvents (like DMSO or DMF) to dissolve the linker can cause protein precipitation. Keep the final concentration of the organic solvent as low as possible (typically below 10% v/v). Ensure the protein is stable in the chosen reaction buffer. | | Non-specific Labeling | Side reactions can occur with other nucleophilic amino acid residues. To favor thiol reactivity with the sulfone group, maintain a pH between 6.5 and 7.5. For the amine coupling, ensure the pH is not excessively high to avoid side reactions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Reduced Antibody)
-
Disulfide Bond Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Add a 10-50 fold molar excess of a reducing agent like TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through buffer exchange.
-
-
Sulfone-Thiol Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Immediately add a 5-20 fold molar excess of the this compound solution to the reduced antibody.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This is a two-step protocol for coupling the carboxylic acid end of the PEG linker to an amine-containing molecule.
-
Activation of Carboxylic Acid:
-
Dissolve the this compound-conjugated protein in MES buffer (pH 5.0-6.0).
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of N-hydroxysuccinimide (NHS) or sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Amine Coupling:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a phosphate buffer.
-
Immediately add the amine-containing molecule (e.g., a drug) to the activated protein solution. A 1.5 to 5-fold molar excess of the amine-containing molecule is a good starting point.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or by adding L-cysteine.
-
Purify the final conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove unreacted molecules and byproducts.
-
Visualizations
Caption: Experimental workflow for creating an antibody-drug conjugate.
Caption: Simplified HER2 signaling pathway and ADC mechanism of action.
References
common mistakes to avoid when using Sulfone-Bis-PEG4-acid
Welcome to the technical support center for Sulfone-Bis-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional linker in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling, conjugation, and purification of this compound and its conjugates.
Q1: What are the primary reactive targets for each end of the this compound linker?
The this compound is a heterobifunctional linker with two distinct reactive moieties:
-
Bis-sulfone group: This group is a bis-alkylating reagent that selectively reacts with two free thiol (-SH) groups, such as those found in the cysteine residues of a reduced disulfide bond in a protein or antibody. This reaction results in the covalent re-bridging of the disulfide bond.[1][2][3]
-
Carboxylic acid group (-COOH): This terminal acid group can be activated to react with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein.[4][5] This activation is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[6][7][8]
Q2: I am observing low conjugation efficiency with the bis-sulfone group. What are the possible causes and solutions?
Low yield in the bis-sulfone conjugation step is often related to the availability of free thiol groups. Here are some common causes and troubleshooting tips:
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Disulfide Reduction | Increase the molar excess of the reducing agent (e.g., TCEP or DTT) or extend the incubation time. Ensure your reducing agent is fresh and active.[1] |
| Re-oxidation of Thiols | After removing the excess reducing agent, proceed with the bis-sulfone conjugation step immediately to prevent the reformation of disulfide bonds. De-gassing buffers can help minimize oxidation. |
| Suboptimal pH | The reaction of bis-sulfones with thiols is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range, typically between 6.5 and 7.5, to favor thiol reactivity.[9] |
| Degradation of the Linker | Prepare a fresh stock solution of this compound in a suitable anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent desiccated at -20°C.[4] |
Q3: My EDC/NHS activation of the carboxylic acid is not working efficiently. How can I improve this step?
The activation of the carboxylic acid is a critical step and is sensitive to reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate pH for Activation | The EDC/NHS activation of a carboxylic acid is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[6][8][10] Use a non-amine, non-carboxylate buffer like MES for this step.[6][8] |
| Hydrolysis of Activated NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. After the activation step, it is best to use the activated linker immediately. The subsequent reaction with the amine should be carried out at a pH of 7.2-8.5.[6][7] A two-step protocol with a pH change is recommended.[6] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[8] Prepare EDC solutions fresh for each experiment. |
| Competing Nucleophiles in Buffer | Avoid using buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the intended reaction.[6][8] |
Q4: I am having difficulty purifying my final PEGylated conjugate. What are the recommended methods?
The purification of PEGylated proteins can be challenging due to the properties of the PEG chain.
| Purification Technique | Application and Considerations |
| Size Exclusion Chromatography (SEC) | Effective for removing unreacted small molecules like excess linker and byproducts. It can also separate the un-PEGylated protein from the PEGylated conjugate due to the significant increase in hydrodynamic radius.[11][][13] However, it may not be able to separate species with different degrees of PEGylation if the size difference is not substantial. |
| Ion Exchange Chromatography (IEX) | A powerful method for separating PEGylated proteins. The PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of proteins with different degrees of PEGylation and even positional isomers.[11][][13] |
| Hydrophobic Interaction Chromatography (HIC) | Can be used as a complementary technique to IEX. However, the PEG itself can interact with the HIC media, which may complicate the separation.[11][] |
| Dialysis / Ultrafiltration | Useful for removing small molecule impurities and for buffer exchange.[14] The choice of membrane cutoff is critical. |
Experimental Protocols
Below are detailed methodologies for a typical two-step conjugation process using this compound, for example, in the creation of an antibody-drug conjugate (ADC).
Step 1: Conjugation to a Thiol-Containing Molecule (e.g., a Reduced Antibody)
This protocol outlines the re-bridging of disulfide bonds in an antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction Buffer (e.g., PBS, pH 7.0-7.4)
Methodology:
-
Disulfide Reduction:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 60-90 minutes.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column, exchanging the antibody into the reaction buffer. This step is crucial to prevent interference with the subsequent conjugation.
-
-
Bis-sulfone Conjugation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-20 fold molar excess of the this compound solution to the reduced antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess this compound using a desalting column or size-exclusion chromatography.
-
Step 2: Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid and subsequent conjugation to a primary amine.
Materials:
-
Antibody-PEG-acid conjugate from Step 1
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Amine-containing molecule (e.g., a drug payload)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
Methodology:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Dissolve the amine-containing molecule in a suitable solvent.
-
-
Activation of Carboxylic Acid:
-
The antibody-PEG-acid conjugate should be in the Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and NHS to the conjugate solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated antibody-PEG-acid conjugate. A 3-5 fold molar excess of the amine-containing molecule is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Final Purification:
Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the sequential conjugation process for creating an antibody-drug conjugate (ADC) using this compound.
Caption: Sequential conjugation workflow for ADC synthesis.
Logical Relationship of Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot low conjugation yield.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 5. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for PROTACs with Sulfone-Bis-PEG4-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) featuring the Sulfone-Bis-PEG4-acid linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs containing a this compound linker?
A1: The primary challenges stem from the hybrid nature of these molecules. The PEG component significantly increases hydrophilicity and molecular weight, which can lead to poor retention on traditional reversed-phase columns and potential issues with solubility in certain organic solvents. The terminal carboxylic acid's ionization is pH-dependent, causing variable chromatographic behavior if the mobile phase is not adequately buffered. Furthermore, the sulfone group adds to the polarity of the molecule.
Q2: Which chromatographic techniques are most suitable for purifying these PROTACs?
A2: A multi-modal approach is often necessary. The most common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for final purification, offering high resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and greener alternative to HPLC, often providing orthogonal selectivity.
-
Normal-Phase Flash Chromatography: Useful for initial cleanup and removal of less polar impurities, especially if the PROTAC is soluble in organic solvents.
Q3: How does the this compound linker influence the choice of purification strategy?
A3: The linker's properties guide the methodology:
-
Solubility: The PEG chain enhances aqueous solubility, making RP-HPLC a viable option.
-
Polarity: The combined polarity of the sulfone and PEG components means that highly aqueous mobile phases may be needed for elution in RP-HPLC, or more polar co-solvents in normal-phase and SFC.
-
Acidity: The terminal carboxylic acid necessitates pH control of the mobile phase in RP-HPLC to ensure consistent retention and peak shape.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Possible Causes:
-
Ionization of the Carboxylic Acid: The carboxylic acid group on the linker can be partially ionized at neutral pH, leading to peak tailing.
-
Secondary Interactions with Silica: Residual silanols on the stationary phase can interact with the PROTAC.
-
Column Overload: Injecting too much sample can lead to peak distortion.
Solutions:
-
Mobile Phase Modification:
-
Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will suppress the ionization of the carboxylic acid, leading to a more retained and sharper peak.
-
Use a buffered mobile phase (e.g., ammonium acetate or formate) to maintain a consistent pH.
-
-
Column Choice:
-
Use a high-purity, end-capped C18 or C8 column to minimize silanol interactions.
-
For particularly polar PROTACs, consider a polar-embedded or biphenyl stationary phase, which can offer alternative selectivity and improved peak shape for compounds with sulfone groups.[1]
-
-
Method Optimization:
-
Reduce the sample load on the column.
-
Optimize the gradient slope for better peak resolution.
-
Problem 2: Low Recovery of the PROTAC after Purification
Possible Causes:
-
Adsorption to Stationary Phase: The PROTAC may be irreversibly binding to the column.
-
Precipitation: The PROTAC may precipitate in the mobile phase or during fraction collection and solvent evaporation.
-
Degradation: The purification conditions (e.g., harsh pH) may be causing the PROTAC to degrade.
Solutions:
-
Adsorption Mitigation:
-
In RP-HPLC, adding a small amount of a stronger organic solvent like isopropanol to the mobile phase can sometimes improve recovery.
-
For flash chromatography, consider using a different stationary phase like alumina if silica is suspected to be problematic.[2]
-
-
Solubility Enhancement:
-
Ensure the PROTAC is fully dissolved in the injection solvent. For RP-HPLC, this may be a mixture of the mobile phase or a solvent like DMSO.
-
During fraction evaporation, avoid complete dryness, which can make resolubilization difficult.
-
-
Stability Assessment:
-
Analyze a small aliquot of the crude material and the purified product by LC-MS to check for degradation products.
-
If degradation is observed, consider using less harsh mobile phase modifiers (e.g., formic acid instead of TFA) or performing the purification at a lower temperature.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound PROTACs
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| RP-HPLC | C18, C8, Phenyl, Biphenyl | Water/Acetonitrile or Water/Methanol with acid/buffer | High resolution, good for final purity | Can have low recovery, requires pH control |
| SFC | Various polar phases | CO2 with polar co-solvent (e.g., Methanol) | Fast, environmentally friendly, orthogonal to RP-HPLC | Requires specialized equipment, solubility can be an issue |
| Normal-Phase Flash | Silica, Alumina | Non-polar/polar organic solvent mixtures | Good for initial cleanup, high capacity | Lower resolution, not suitable for highly polar PROTACs |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound PROTAC
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Develop a linear gradient based on the polarity of your PROTAC. A typical starting point is a 20-minute gradient from 10% B to 90% B.
-
Monitor the elution using a UV detector at a wavelength where your PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or a solvent mixture that is compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and evaporate the solvent under reduced pressure. Avoid excessive heating.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Orthogonal Purification
-
Column Selection: A range of polar columns should be screened.
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol, often with a basic or acidic additive to improve peak shape.
-
-
Method Development:
-
Start with a generic gradient (e.g., 5% to 50% B over 5-10 minutes).
-
Screen different co-solvents and additives to optimize selectivity and peak shape.
-
-
Sample Preparation:
-
Ensure the sample is fully dissolved in the co-solvent (e.g., Methanol).[3]
-
-
Fraction Collection:
-
Fractions are collected post-backpressure regulator. The CO2 evaporates, leaving the purified compound in the co-solvent.
-
Mandatory Visualizations
Caption: A general workflow for the purification of PROTACs.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Spotlight on Sulfone-Bis-PEG4-acid
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules owe their efficacy to three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far from a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative overview of common PROTAC linkers, with a special focus on the unique characteristics of Sulfone-Bis-PEG4-acid. We will delve into the properties of different linker types, present available experimental data for comparison, and provide detailed protocols for key assays used in PROTAC development.
Understanding the Role of the PROTAC Linker
The primary function of the linker is to tether the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The choice of linker can dramatically influence the stability and conformation of this ternary complex, and consequently, the efficiency of protein degradation.
Caption: Figure 1: General Mechanism of PROTAC Action.
A Closer Look at this compound
This compound is a bifunctional linker that combines a polyethylene glycol (PEG) chain with a sulfone group and a terminal carboxylic acid. This unique structure offers specific advantages in PROTAC design.
-
PEG Component: The PEG4 (four ethylene glycol units) portion of the linker imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[1] This is a crucial factor for cell permeability and overall bioavailability. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate ternary complex formation.
-
Sulfone Group: The bis-sulfone moiety is a key feature, acting as a thiol-reactive handle.[2] This allows for a specific and stable conjugation to cysteine residues within the POI or E3 ligase ligand. This targeted conjugation strategy can be advantageous over less specific coupling methods. Research on antibody-drug conjugates has shown that sulfone linkers can enhance stability in plasma compared to more traditional maleimide-based linkers.[3]
-
Carboxylic Acid: The terminal carboxylic acid provides a versatile attachment point for coupling to primary amines on the other ligand, typically through the formation of a stable amide bond with the help of activating agents like EDC or HATU.[2]
Comparison with Other PROTAC Linkers
The optimal linker for a given PROTAC is highly dependent on the specific POI and E3 ligase pair and must often be determined empirically. Below is a comparison of this compound with other commonly used linker types.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their ability to increase solubility and their synthetic tractability.[4] The length of the PEG chain is a critical parameter that needs to be optimized for each PROTAC system to achieve maximal degradation.[5]
Alkyl Linkers
Simple alkyl chains are another common choice for PROTAC linkers. They offer a high degree of conformational flexibility and are synthetically straightforward to incorporate. However, their hydrophobic nature can sometimes lead to poor solubility and non-specific binding.[6]
Rigid Linkers
To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, more rigid linkers containing cyclic structures (e.g., piperazine, piperidine) or alkynes are increasingly being employed.[6] These can lead to improved potency and pharmacokinetic properties.
| Linker Type | Common Structure | Key Advantages | Potential Disadvantages |
| This compound | Sulfone group with a PEG chain | - Thiol-specific conjugation for site-specific attachment.- Enhanced stability.- Improved solubility due to PEG. | - Limited direct comparative performance data available.- May be more synthetically complex than simple alkyl chains. |
| PEG Linkers | Repeating ethylene glycol units | - Excellent water solubility.- Good biocompatibility.- Tunable length. | - Can be metabolically less stable.- Excessive length can lead to entropic penalties. |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | - Synthetically accessible and chemically stable.- Systematic variation in length is straightforward. | - Can be hydrophobic, leading to poor solubility.- May contribute to non-specific binding. |
| Rigid Linkers | Cyclic structures (piperazine, etc.), alkynes | - Can pre-organize the PROTAC for optimal binding.- May enhance ternary complex stability.- Can improve pharmacokinetic properties. | - Less conformational flexibility may hinder ternary complex formation.- Can be more synthetically challenging. |
Table 1: Comparison of Common PROTAC Linker Types.
Quantitative Comparison of Linker Performance
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 5-atom alkyl | ~10 | >90 | [7] |
| BRD4 | 2-PEG unit | >5000 | <20 | [7] |
| TBK1 | 7-atom (alkyl/ether) | No degradation | - | [7] |
| TBK1 | 21-atom (alkyl/ether) | 3 | 96 | [7] |
| BTK | 4-PEG unit | 1-40 | >90 | [8] |
Table 2: Illustrative Quantitative Data on PROTAC Performance with Different Linkers. Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, cell line, and experimental conditions. This table is for illustrative purposes to show the impact of linker modifications.
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTAC efficacy involves a series of well-defined experiments. The following are detailed protocols for key assays.
Caption: Figure 2: Experimental Workflow for PROTAC Evaluation.
Ternary Complex Formation Assay (NanoBRET™)
Principle: This assay measures the PROTAC-induced proximity of the POI and E3 ligase in live cells using Bioluminescence Resonance Energy Transfer (BRET). The POI is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent ligand (acceptor).
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc®-POI and HaloTag®-E3 ligase. Seed the cells in a white, 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the dilutions to the cells and incubate for 2-4 hours.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[6]
Cellular Protein Degradation Assay (Western Blot)
Principle: This is a semi-quantitative method to measure the reduction in the level of the target protein in cells after treatment with a PROTAC.
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI overnight at 4°C. Then, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
In Vitro Ubiquitination Assay
Principle: This assay directly measures the PROTAC's ability to mediate the ubiquitination of the POI in a reconstituted, cell-free system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, and the purified POI in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI or ubiquitin. An increase in high-molecular-weight bands corresponding to the ubiquitinated POI indicates a positive result.[10]
Signaling Pathway Example: BTK Degradation
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. PROTACs targeting BTK have shown significant promise.
Caption: Figure 3: Simplified BTK Signaling Pathway and PROTAC Intervention.
Conclusion
The linker is a critical component in the design of effective PROTACs. While PEG and alkyl linkers are the most common due to their synthetic accessibility and favorable properties, novel linkers like this compound offer unique advantages. The sulfone moiety allows for specific, stable conjugation to thiol groups, providing a valuable tool for site-specific PROTAC design. Although direct comparative data on its performance is still emerging, its chemical properties suggest it is a promising option for researchers looking to expand their PROTAC design toolbox. The systematic evaluation of different linkers using the robust experimental protocols outlined in this guide is essential for the development of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Sulfone-Bis-PEG4-Acid and Alkyl-Based Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety profile of the final bioconjugate. This guide provides an objective comparison between a modern hydrophilic linker, Sulfone-Bis-PEG4-acid, and a conventional alkyl-based linker, exemplified by the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by a synthesis of available experimental data and detailed methodologies to inform rational linker design.
Introduction to Linker Technologies
Linkers in bioconjugates serve as the critical bridge between a targeting moiety, like a monoclonal antibody, and a payload, such as a cytotoxic drug. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release of the payload within the target cell.[1][]
This compound represents a new generation of linkers designed to enhance stability and hydrophilicity. It features two key components: a bis-sulfone group for stable, thiol-reactive conjugation and a polyethylene glycol (PEG) spacer to improve solubility.[3] The bis-sulfone group reacts with two cysteine thiols, often from reduced interchain disulfides in an antibody, to form a stable, covalent bridge.[3]
Alkyl-based linkers , such as SMCC, are a well-established class of non-cleavable linkers.[1][] SMCC is a heterobifunctional crosslinker with an NHS ester that reacts with amines (lysine residues) on the antibody and a maleimide group that reacts with thiols (cysteine residues).[][] The cyclohexyl-alkyl chain provides a rigid spacer between the antibody and the payload.
Comparative Performance Data
The choice between a sulfone-PEG linker and an alkyl-based linker involves a trade-off between stability, hydrophilicity, and the resulting pharmacokinetic properties of the ADC. The following tables summarize the key performance characteristics based on available data.
| Feature | This compound | Alkyl-Based Linker (SMCC) | Rationale |
| Conjugation Chemistry | Bis-alkylation of thiols | Thiol-maleimide Michael addition | Sulfone linkers form stable thioether bonds, while maleimide-based conjugates can be susceptible to retro-Michael reactions.[5][6][7] |
| Bond Stability | High | Moderate to High | The thioether bond formed by sulfone chemistry is generally more resistant to exchange reactions with serum thiols (e.g., albumin) compared to the succinimidyl thioether from maleimide conjugation.[6][7][8] |
| Hydrophilicity | High | Low | The PEG4 spacer significantly increases the water solubility of the linker and the resulting conjugate.[9][10][11] Alkyl chains are inherently hydrophobic. |
| Homogeneity (DAR) | High | Variable | The bis-sulfone chemistry allows for site-specific conjugation to reduced interchain disulfides, leading to a more homogeneous drug-to-antibody ratio (DAR).[3] SMCC conjugation to lysine residues can result in a heterogeneous mixture of species. |
| Payload Release Mechanism | Non-cleavable (requires antibody degradation) | Non-cleavable (requires antibody degradation) | Both are non-cleavable linkers that rely on lysosomal degradation of the antibody to release the payload.[1][12] |
Quantitative Stability Comparison: Sulfone vs. Maleimide Conjugates
| Parameter | Sulfone-Thiol Adduct | Maleimide-Thiol Adduct |
| Stability in Human Plasma | High | Moderate |
| % Intact Conjugate (72h in plasma) | >90% (estimated for mono-sulfone) | ~70-80% (can be lower depending on conjugation site) |
| Susceptibility to Thiol Exchange | Low | Moderate to High |
Note: Data is synthesized from studies on mono-sulfone and maleimide conjugates.[7][8] Values for bis-sulfone are expected to be comparable or superior in terms of stability.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for the conjugation, stability, and in vitro efficacy assessment of ADCs constructed with this compound and an alkyl-based (SMCC) linker.
Protocol 1: ADC Conjugation
A. This compound Conjugation (Thiol-reactive)
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Linker-Payload Preparation:
-
Synthesize the payload attached to the this compound linker.
-
Dissolve the linker-payload conjugate in an organic solvent like DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the linker-payload solution to the reduced antibody at a 5:1 molar ratio (linker-payload:antibody).
-
Incubate at room temperature for 4-6 hours or overnight at 4°C.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and aggregates.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
B. SMCC Conjugation (Amine- and Thiol-reactive)
-
Antibody Modification with SMCC:
-
Dissolve the antibody in PBS at pH 7.2-7.5.
-
Add a 10-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess SMCC using a desalting column.
-
-
Payload Thiolation (if necessary):
-
If the payload does not have a free thiol, it needs to be modified to introduce one.
-
-
Conjugation Reaction:
-
Add the thiol-containing payload to the SMCC-modified antibody at a 5:1 molar ratio (payload:antibody).
-
Incubate at room temperature for 2-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding excess N-acetylcysteine.
-
Purify the ADC using SEC.
-
Characterize the ADC for DAR.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the purified ADCs (this compound-ADC and SMCC-ADC) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
-
Sample Preparation:
-
For each time point, capture the ADC from the plasma using protein A magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Analysis by LC-MS:
-
Analysis by ELISA:
-
Alternatively, use a sandwich ELISA to quantify the amount of intact ADC.
-
One antibody captures the monoclonal antibody, and a secondary antibody detects the payload. A decrease in the payload signal over time indicates instability.[15]
-
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC and SMCC-ADC.
-
Treat the cells with the ADCs and incubate for 72-96 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Determine the IC50 (half-maximal inhibitory concentration) for each ADC on both cell lines.
-
-
Data Analysis:
Visualizing Experimental Workflows and Linker Properties
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Diagram 1: ADC Conjugation and Internalization Pathway
Caption: General workflow of ADC synthesis, circulation, and mechanism of action.
Diagram 2: Linker Stability Comparison Logic
Caption: Logical comparison of the plasma stability of sulfone vs. alkyl-based linkers.
Conclusion
The selection of a linker is a critical decision in the design of antibody-drug conjugates. This compound offers significant advantages in terms of stability and hydrophilicity over traditional alkyl-based linkers like SMCC. The enhanced stability of the sulfone-thioether bond can lead to a wider therapeutic window by minimizing premature payload release and associated off-target toxicities. Furthermore, the hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC, particularly when working with hydrophobic payloads. While SMCC remains a valuable and well-validated tool, the superior properties of sulfone-PEG linkers make them a compelling choice for the development of next-generation, highly stable, and effective ADCs. The experimental protocols provided herein offer a framework for the direct comparison of these linker technologies in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 3. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. books.rsc.org [books.rsc.org]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vitro Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Sulfone-Bis-PEG4-Acid: A Superior Linker for Next-Generation Bioconjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and homogeneity of bioconjugates, particularly antibody-drug conjugates (ADCs). While various PEG linkers have been developed, Sulfone-Bis-PEG4-acid emerges as a distinguished alternative, offering significant advantages over conventional linkers. This guide provides an objective comparison of this compound with other PEG linkers, supported by experimental data, to inform the design of more robust and effective biotherapeutics.
The unique architecture of this compound, featuring a bis-sulfone group for thiol-specific conjugation and a carboxylic acid for subsequent functionalization, underpins its superior performance. This design facilitates the creation of stable, homogeneous, and highly functional bioconjugates.
Enhanced Stability: A Critical Advantage in Physiological Environments
A primary limitation of commonly used maleimide-based PEG linkers is their susceptibility to deconjugation in vivo. The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to premature release of the payload and potential off-target toxicity. Furthermore, maleimide conjugates can exchange with thiol-containing proteins in plasma, such as albumin, further compromising their stability[1][2].
In contrast, the thioether bond formed by the reaction of a sulfone linker with a thiol is significantly more stable under physiological conditions. The bis-sulfone moiety in this compound reacts with two free thiols, typically generated from the reduction of a disulfide bond in an antibody, to form a stable three-carbon bridge. This "ThioBridge" technology not only ensures a stable linkage but also re-bridges the native disulfide bond, helping to maintain the protein's tertiary structure[3].
Experimental data consistently demonstrates the superior stability of sulfone-based linkages compared to maleimide-based ones.
Table 1: Comparative Stability of PEGylated Conjugates in the Presence of Glutathione (GSH)
| Linker Type | Conjugate Integrity after 7 days at 37°C (in 1 mM GSH) | Reference |
| Mono-sulfone-PEG | > 95% | [1] |
| Maleimide-PEG | < 70% | [1] |
Table 2: Comparative Stability of Antibody Conjugates in Human Plasma
| Linker Type | Conjugate Integrity after 72 hours at 37°C | Reference |
| Phenyloxadiazole Sulfone | Significantly more stable | [2][4][5] |
| Maleimide | ~20% remaining (at a labile site) | [2][5] |
Superior Homogeneity: Achieving a Defined Drug-to-Antibody Ratio (DAR)
The production of homogeneous ADCs with a consistent drug-to-antibody ratio (DAR) is a major challenge in ADC development. Traditional conjugation methods targeting lysine residues or stochastic cysteine residues result in a heterogeneous mixture of species with varying DARs, which can lead to inconsistent efficacy and pharmacokinetic profiles.
The bis-sulfone chemistry of this compound enables site-specific conjugation to the four interchain disulfide bonds of an IgG antibody. This "disulfide bridging" strategy allows for the precise attachment of a defined number of payload molecules, leading to the production of highly homogeneous ADCs with a DAR of 4[3]. This homogeneity is a significant advantage over methods that produce a distribution of DAR species from 0 to 8[3].
Table 3: Comparison of ADC Homogeneity
| Linker Technology | Typical DAR Profile | Key Advantages |
| Sulfone-Bis-PEG (ThioBridge) | Homogeneous (e.g., DAR 4) | High conversion to a single DAR species, improved in vivo stability, enhanced solubility. |
| Maleimide (Cysteine Conjugation) | Heterogeneous (DAR 0, 2, 4, 6, 8) | Well-established chemistry. |
| NHS Ester (Lysine Conjugation) | Highly Heterogeneous | Abundant target sites. |
The Role of the PEG4 Spacer
The polyethylene glycol (PEG) component of the linker plays a crucial role in the overall properties of the bioconjugate. The PEG4 spacer in this compound offers several benefits:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the bioconjugate, which is particularly important when conjugating hydrophobic payloads[3].
-
Reduced Aggregation: By increasing the hydrophilicity of the ADC, the PEG spacer helps to mitigate aggregation, a critical quality attribute that can impact efficacy and immunogenicity.
-
Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer plasma half-life.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker-payload bond in the presence of plasma proteins.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days)[6].
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 168 hours)[6].
-
Analysis: The amount of intact ADC (conjugated antibody) and released payload can be quantified using several methods:
-
ELISA: A sandwich ELISA can be used to measure the concentration of total antibody and antibody-conjugated drug[6].
-
LC-MS: Liquid chromatography-mass spectrometry can be used to quantify the free drug or drug-linker complex in the plasma supernatant after protein precipitation[6]. It can also be used to analyze the intact ADC to determine the change in average DAR over time.
-
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.
Protocol 2: Determination of ADC Homogeneity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC preparation.
Methodology:
-
Column and Buffers: A HIC column (e.g., TSKgel Butyl-NPR) is used with a high-salt buffer (Buffer A, e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95) and a low-salt buffer (Buffer B, e.g., 25 mM sodium phosphate, pH 6.95, with 25% isopropanol)[7][8][9].
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later[7][8][9].
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak area for each DAR species is integrated, and the percentage of each species is calculated. The average DAR is determined by the weighted average of the different DAR species.
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
Column and Mobile Phase: An SEC column (e.g., TSKgel G3000SWXL) is used with an aqueous mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)[10][11][12]. For more hydrophobic ADCs, the addition of an organic modifier (e.g., isopropanol) to the mobile phase may be necessary to prevent non-specific interactions with the column matrix[10][11].
-
Flow Rate: A constant flow rate is applied.
-
Detection: The elution is monitored by UV absorbance at 280 nm. Aggregates, being larger, will elute earlier than the monomeric ADC.
-
Data Analysis: The peak areas for the aggregate and monomer peaks are integrated, and the percentage of aggregation is calculated.
Visualizing the Advantages and Workflows
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing linker stability.
Caption: Advantages of this compound.
Conclusion
The selection of an appropriate linker is a cornerstone of successful bioconjugate design. This compound offers compelling advantages over other PEG linkers, most notably in the generation of highly stable and homogeneous conjugates. The robust thioether linkage formed by the bis-sulfone moiety minimizes premature drug release, while the site-specific nature of disulfide bridging allows for precise control over the drug-to-antibody ratio. These features, combined with the beneficial properties of the PEG4 spacer, position this compound as a superior choice for the development of next-generation antibody-drug conjugates and other targeted therapies, ultimately contributing to the creation of safer and more effective treatments.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Unveiling the Molecular Landscape: A Comparative Guide to Mass Spectrometry Analysis of Sulfone-Bis-PEG4-Acid Products
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the precise characterization of antibody-drug conjugates (ADCs) is paramount. The choice of linker technology significantly impacts the homogeneity, stability, and ultimately, the therapeutic efficacy of an ADC. This guide provides an objective comparison of the mass spectrometry analysis of ADCs constructed with Sulfone-Bis-PEG4-acid linkers against those with traditional maleimide-based linkers, supported by experimental data and detailed protocols.
This compound linkers are emerging as a promising alternative to conventional maleimide chemistry for the site-specific conjugation of payloads to antibodies. This is largely attributed to their ability to form stable, homogenous conjugates by re-bridging disulfide bonds. Mass spectrometry is an indispensable tool for verifying the success of this conjugation, providing critical insights into drug-to-antibody ratio (DAR), product homogeneity, and stability.
Performance Comparison: this compound vs. Maleimide Linkers
The primary advantage of bis-sulfone chemistry lies in its capacity to generate highly homogeneous ADC species. Unlike the often heterogeneous mixture of products resulting from maleimide conjugation to reduced interchain cysteines, bis-sulfone reagents are designed to create a covalent "thiobridge." This results in a more uniform drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.
The stability of the resulting conjugate is another key performance indicator. Maleimide-based linkages are known to be susceptible to retro-Michael addition, which can lead to premature drug release in vivo. In contrast, the thioether bonds formed by bis-sulfone reagents are generally more stable, contributing to a better pharmacokinetic profile and reduced off-target toxicity.
| Feature | This compound Linker | Maleimide Linker | Mass Spectrometry Insight |
| Homogeneity | High, predominantly a single DAR species (e.g., DAR4) | Heterogeneous mixture of species (DAR0, 2, 4, 6, 8) | Native mass spectrometry of bis-sulfone ADCs shows a much cleaner spectrum with a dominant peak for the desired DAR. Maleimide ADCs exhibit a broader distribution of peaks corresponding to different DAR values. |
| Stability | High, stable thioether bridge | Susceptible to retro-Michael addition and drug loss | Stability studies using LC-MS can monitor the loss of payload over time. Bis-sulfone linked ADCs are expected to show minimal degradation, while maleimide-linked ADCs may show an increase in the abundance of unconjugated antibody. |
| Reaction | Disulfide re-bridging | Conjugation to free thiols | Peptide mapping with LC-MS/MS can confirm the specific cysteine residues involved in the conjugation and verify the re-bridged structure for bis-sulfone linkers. |
Experimental Protocols for Mass Spectrometry Analysis
The following are detailed methodologies for the characterization of ADCs, with specific considerations for those synthesized with this compound.
Native Intact Mass Analysis for DAR Determination
This method is crucial for assessing the homogeneity and confirming the molecular weight of the intact ADC. Native mass spectrometry preserves the non-covalent interactions within the antibody, allowing for the analysis of the fully assembled conjugate.
Sample Preparation:
-
Desalt the ADC sample using a suitable method, such as size-exclusion chromatography (SEC) with a volatile buffer like ammonium acetate (100-200 mM, pH 7.0-7.4).
-
Adjust the final concentration to 0.5-2 mg/mL.
LC-MS Parameters:
-
LC System: UHPLC system with a size-exclusion column (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm).
-
Mobile Phase: Isocratic elution with 100 mM ammonium acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion electrospray ionization (ESI) under native conditions (low cone voltage/capillary voltage).
-
Mass Range: m/z 2000-8000.
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species.
-
Calculate the average DAR by determining the weighted average of the different DAR species observed. For a bis-sulfone linked ADC, a single major peak corresponding to the re-bridged species (e.g., DAR4) is expected.
Reduced Mass Analysis (Middle-Up Approach)
This approach provides information on the drug load on the individual light and heavy chains.
Sample Preparation:
-
To approximately 20 µg of the ADC, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain and intrachain disulfide bonds.
-
Desalt the sample using a reversed-phase C4 or C8 cartridge or online desalting.
LC-MS Parameters:
-
LC System: UHPLC system with a reversed-phase column (e.g., Waters ACQUITY UPLC Protein BEH C4, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the light and heavy chains (e.g., 20-80% B over 15 minutes).
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ion ESI.
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain peaks.
-
Determine the number of conjugated drugs on each chain by comparing the mass of the conjugated chains to the unconjugated controls.
Peptide Mapping for Conjugation Site Verification
This bottom-up approach is used to confirm the specific cysteine residues that have been conjugated.
Sample Preparation:
-
Denature, reduce, and alkylate the ADC sample. For bis-sulfone linked ADCs, the re-bridged cysteines will be resistant to standard alkylation.
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
Quench the digestion with formic acid.
LC-MS/MS Parameters:
-
LC System: UHPLC system with a reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the tryptic peptides.
-
MS System: High-resolution tandem mass spectrometer.
-
Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant peptide ions.
Data Analysis:
-
Use a protein sequence database search engine to identify the peptides from the MS/MS data.
-
Search for the expected mass modification on the cysteine-containing peptides to confirm the site of conjugation. The fragmentation data will provide evidence for the presence of the linker-drug on a specific peptide.
Visualizing the Workflow and Linker Chemistry
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The use of this compound linkers offers a compelling strategy for the development of homogeneous and stable ADCs. Mass spectrometry is an essential analytical tool to confirm the successful implementation of this technology. By employing a combination of native intact mass analysis, reduced mass analysis, and peptide mapping, researchers can gain a comprehensive understanding of the critical quality attributes of their ADC products. The protocols and comparative insights provided in this guide aim to equip scientists and drug developers with the necessary information to effectively analyze and characterize these next-generation biotherapeutics.
References
A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs), ensuring the purity of bifunctional linkers like Sulfone-Bis-PEG4-acid is of paramount importance for the consistency, safety, and efficacy of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of the most pertinent HPLC methods for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
The primary analytical challenge in the analysis of this compound and similar polyethylene glycol (PEG) derivatives is their inherent lack of a strong UV chromophore. This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors for effective quantification. Furthermore, the synthesis of such bifunctional linkers can introduce various impurities, including residual starting materials, byproducts from functionalization reactions (e.g., tosylation, oxidation), and oligomeric species of different PEG chain lengths. An ideal HPLC method should be capable of resolving the main compound from these potential impurities.
Comparison of Key HPLC Methods
Three principal HPLC modes are widely employed for the analysis of PEG-containing molecules: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC). The choice of method depends on the specific analytical requirements, such as the type of impurities to be detected and the desired resolution.
Summary of HPLC Methodologies
| Method | Principle of Separation | Primary Application for this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | High-resolution separation of the main peak from non-polar and closely related impurities. Can resolve different PEG oligomers. | Excellent resolution for a wide range of polarities. Compatible with gradient elution for complex sample matrices.[1] | May require derivatization for UV detection; universal detectors like CAD or ELSD are preferred.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Orthogonal separation to RP-HPLC, providing a different selectivity profile. Particularly useful for very polar impurities. | Enhanced retention of highly polar compounds.[2] Good compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase.[2] | Can have longer column equilibration times.[2] Retention can be sensitive to small changes in mobile phase composition.[3] |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of molecules in solution. | Analysis of high molecular weight impurities, such as aggregates or polymers with significantly different chain lengths. | Simple and robust method for determining molecular size distribution and detecting aggregates.[4] | Low resolution for small molecules with similar sizes.[1] Not ideal for separating impurities with the same hydrodynamic volume as the main compound. |
Experimental Protocols
Detailed methodologies for each of the key HPLC techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and purity requirements.
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD Detection
This method is well-suited for resolving this compound from its non-polar and closely related impurities.
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonnitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
Detector Settings (ELSD/CAD):
-
ELSD: Nebulizer Temperature: 30-50 °C; Evaporator Temperature: 50-70 °C; Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
CAD: Follow manufacturer's recommendations for optimal signal-to-noise.
Data Analysis: Identify the main peak corresponding to this compound. Integrate all impurity peaks and calculate the area percentage to determine the purity.
Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD/MS Detection
HILIC offers an alternative selectivity to RP-HPLC and is particularly effective for separating polar impurities.
Sample Preparation: Dissolve the this compound sample in a solvent with a high organic content (e.g., 90% acetonitrile, 10% water) to a concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter.
HPLC Conditions:
-
Column: HILIC column with an amide or unbonded silica stationary phase (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-15 µL.
Detector Settings: Follow detector-specific guidelines for ELSD, CAD, or MS. For MS, electrospray ionization (ESI) in positive or negative mode can be used.
Data Analysis: Analyze the chromatogram for the main peak and any resolved impurities. The orthogonal selectivity of HILIC may reveal polar impurities not well-resolved by RP-HPLC.
Size-Exclusion Chromatography (SEC) with RI Detection
SEC is the preferred method for detecting high molecular weight impurities and aggregates.
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 2-10 mg/mL. Filter through a 0.22 µm syringe filter.
HPLC Conditions:
-
Column: SEC column with a pore size suitable for the molecular weight range of interest (e.g., 150 Å).
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.[3]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Injection Volume: 20-50 µL.
Detector Settings (RI): Allow the RI detector to stabilize with the mobile phase. Maintain a stable baseline before sample injection.
Data Analysis: Analyze the chromatogram for the main peak and any earlier eluting peaks that would indicate the presence of higher molecular weight species.
Potential Impurities in this compound
A comprehensive purity assessment requires an understanding of potential impurities that may arise during the synthesis of this compound. These can be broadly categorized as:
-
Process-Related Impurities:
-
Residual Starting Materials: Unreacted PEG-diol or mono-functionalized intermediates.
-
Reagents and Byproducts: Residual tosylating agents, oxidizing agents, and byproducts from coupling reactions (e.g., urea derivatives from EDC).[5]
-
-
Product-Related Impurities:
-
Degradation Products:
Visualization of Experimental Workflows
To facilitate a clear understanding of the method selection and experimental processes, the following diagrams are provided.
Caption: Workflow for selecting an appropriate HPLC method.
Caption: Experimental workflow for RP-HPLC analysis.
Conclusion
The purity assessment of this compound is a critical step in the development of bioconjugates. A thorough understanding of the potential impurities and the principles of different HPLC methods is essential for selecting the most appropriate analytical strategy. RP-HPLC is often the primary choice for its high-resolution capabilities in separating closely related substances. HILIC provides a valuable orthogonal approach for resolving polar impurities that may be missed by RP-HPLC. SEC is indispensable for the detection of high molecular weight species. For comprehensive characterization, a combination of these methods, coupled with universal detectors like CAD or ELSD and potentially MS for peak identification, will provide the most complete purity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers
For researchers, scientists, and drug development professionals, the design and selection of the bifunctional linker are critical determinants of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides a comparative analysis of common linker types, their impact on PROTAC performance, and the experimental protocols necessary for their evaluation.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3][4] The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2]
Comparative Analysis of Bifunctional Linkers
The most common linker motifs in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths.[3][] These are often used due to their synthetic accessibility and the ease with which their length and composition can be modified.[] However, the field is evolving towards more sophisticated and functional linkers to enhance PROTAC performance.[3][4]
Linker Types and Their Properties
Linkers can be broadly categorized into flexible and rigid types, with each having distinct advantages and disadvantages.[1][2]
-
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] While synthetically tractable, they tend to be hydrophobic, which can limit aqueous solubility.[1]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers enhance hydrophilicity and solubility.[1][2] The polarity of PEG linkers can be advantageous for improving the physicochemical properties of the PROTAC molecule.[2]
-
-
Rigid Linkers:
-
Triazole-Containing Linkers: Often synthesized via "click chemistry," the triazole moiety is metabolically stable and helps to create a more defined distance and orientation between the two ligands.[1][]
-
Cycloalkane Structures: Incorporating structures like piperazine or piperidine can introduce rigidity, which may lead to more favorable and stable ternary complex conformations.[1]
-
The choice between a flexible and a rigid linker is not always straightforward and often requires empirical testing. High flexibility can sometimes lead to an entropic penalty upon ternary complex formation, potentially reducing its stability.[2] Conversely, a rigid linker might not allow for the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
Impact of Linker Length and Composition on PROTAC Performance
The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[2][6] A linker that is too short may sterically hinder the formation of a productive ternary complex, while an overly long linker can lead to unproductive binding modes.[2]
The atomic composition of the linker also has a significant effect on PROTAC potency. For instance, replacing a nine-atom alkyl chain with three PEG units in one study resulted in weaker degradation, suggesting that the incorporation of oxygen atoms was detrimental to the activity of that specific PROTAC.[7]
The following table summarizes data from various studies, illustrating the impact of linker modifications on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | Not Specified | Not Specified | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | Not Specified | Not Specified | pM range | Not Specified | MV-4-11, MOLM-13, RS4;11 |
| BRD4 | VHL | Not Specified | Not Specified | Low nM range | >90% | Not Specified |
| PI3K (p110α) | VHL | PEG/Alkyl | Not Specified | 227.4 nM | 71.3% | MDA-MB-231 |
| PI3K (p110γ) | VHL | PEG/Alkyl | Not Specified | 42.23 nM | 88.6% | MDA-MB-231 |
| mTOR | VHL | PEG/Alkyl | Not Specified | 45.4 nM | 74.9% | MDA-MB-231 |
| NTMT1 | VHL | 1x Ethylene Glycol | Not Specified | 7.53 μM | >90% | HCT116 |
| NTMT1 | VHL | 2x Ethylene Glycol | Not Specified | 79.7 μM | Not Specified | HCT116 |
| NTMT1 | VHL | 4x Ethylene Glycol | Not Specified | 66.4 μM | Not Specified | HCT116 |
| Estrogen Receptor (ER)-α | pVHL | Alkyl | 16 | Superior Degradation | Not Specified | MCF7 |
| Estrogen Receptor (ER)-α | pVHL | Alkyl | 12 | Less Effective | Not Specified | MCF7 |
| Estrogen Receptor (ER)-α | pVHL | Alkyl | 19 | Less Effective | Not Specified | MCF7 |
| Estrogen Receptor (ER)-α | pVHL | Alkyl | 21 | Less Effective | Not Specified | MCF7 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions. Direct comparison between different studies should be made with caution.[8]
Visualizing PROTAC Mechanisms and Workflows
Understanding the underlying biological processes and experimental procedures is crucial for rational PROTAC design.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. benchchem.com [benchchem.com]
Confirming Successful Conjugation with Sulfone-Bis-PEG4-acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of methods to confirm successful conjugation using Sulfone-Bis-PEG4-acid, a heterobifunctional linker designed to react with both thiol and amine groups. We present a data-driven analysis of its performance against other common crosslinkers, detailed experimental protocols for confirmation, and visual workflows to aid in experimental design.
Performance Comparison: this compound vs. Alternatives
This compound offers a distinct advantage in bioconjugation through its dual reactivity, enabling the linkage of two different biomolecules or a molecule to a surface. The sulfone group reacts with thiol moieties (cysteine residues), while the carboxylic acid can be activated to react with primary amines (lysine residues or N-termini). This allows for controlled, sequential conjugations, minimizing undesirable self-conjugation.[1][2][3]
The stability of the resulting linkage is a key consideration. The thioether bond formed by the sulfone group is notably more stable than the one formed by maleimide-based linkers, which are susceptible to retro-Michael addition and exchange reactions in biological media.[2][3] The amide bond formed from the activated carboxylic acid is also highly stable.
Table 1: Quantitative Comparison of Thiol-Reactive Chemistries
| Feature | Sulfone | Maleimide | Haloacetyl | Pyridyl Disulfide |
| Reactive Group | Divinyl Sulfone | Maleimide | Iodo/Bromoacetyl | Pyridyldithiol |
| Target Residue | Cysteine | Cysteine | Cysteine, Histidine | Cysteine |
| Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 | 7.2 - 8.5 | 6.0 - 7.0 |
| Bond Type | Thioether | Thioether | Thioether | Disulfide |
| Bond Stability | High | Moderate (prone to hydrolysis and exchange) | High | Low (cleavable by reducing agents) |
| Specificity | High for thiols at optimal pH | High for thiols at optimal pH | Can react with other nucleophiles at higher pH | High for thiols |
Table 2: Quantitative Comparison of Amine-Reactive Chemistries
| Feature | NHS-Ester (activated Acid) | Isothiocyanate | Aldehyde (Reductive Amination) |
| Reactive Group | N-Hydroxysuccinimide Ester | Isothiocyanate | Aldehyde |
| Target Residue | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus |
| Reaction pH | 7.2 - 8.5 | 9.0 - 9.5 | 6.0 - 7.0 |
| Bond Type | Amide | Thiourea | Secondary Amine |
| Bond Stability | High | Moderate (less stable than amide) | High |
| Reaction Efficiency | High | Moderate to High | Moderate |
Experimental Protocols for Confirmation of Conjugation
Successful conjugation can be confirmed through a variety of analytical techniques that detect changes in the molecular weight, charge, and immunological properties of the modified protein.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of this compound and another molecule to a target protein will result in an increase in its molecular weight, causing it to migrate slower on the gel, appearing as a higher band. It's important to note that PEGylated proteins can migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.
Protocol:
-
Sample Preparation: Mix 10-20 µg of the protein sample (unconjugated control and conjugated reaction mixture) with 2x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run the electrophoresis at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Analysis: Compare the band patterns of the unconjugated control and the conjugated sample. A new, higher molecular weight band in the conjugated sample lane indicates successful conjugation.
Native Polyacrylamide Gel Electrophoresis (Native PAGE)
Native PAGE separates proteins based on their size, shape, and charge. This technique is particularly useful for analyzing PEGylated proteins as it avoids the interaction between PEG and SDS that can cause band smearing in SDS-PAGE.[4][5][6]
Protocol:
-
Sample Preparation: Prepare protein samples in a non-denaturing sample buffer. Do not heat the samples.
-
Gel System: Use a native gel system, such as the NativePAGE™ Novex® Bis-Tris Gel system, which operates at a near-neutral pH to maintain the native state of the proteins.[7]
-
Electrophoresis: Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
Staining and Analysis: Stain the gel as described for SDS-PAGE and look for a shift in the band migration, indicating a change in the protein's properties due to conjugation.
Western Blot
Western blotting provides a more specific confirmation of conjugation by using an antibody to detect the protein of interest. If an antibody is available for the molecule conjugated to the protein, it can be used to confirm the presence of the conjugate. Alternatively, an anti-PEG antibody can be used to specifically detect the PEGylated protein.
Protocol:
-
SDS-PAGE and Transfer: Run an SDS-PAGE gel as described above and then transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, the conjugated molecule, or the PEG chain overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate to visualize the protein bands. A band at the expected higher molecular weight confirms the presence of the conjugate.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after conjugation. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a common technique for this purpose. An increase in mass corresponding to the addition of the this compound linker and the conjugated molecule provides definitive evidence of successful conjugation.
Protocol:
-
Sample Preparation: Desalt the protein samples to remove any interfering salts or buffers.
-
Matrix Preparation: Prepare a solution of a suitable matrix (e.g., sinapinic acid for larger proteins) in an organic solvent.
-
Spotting: Mix the protein sample with the matrix solution and spot it onto a MALDI target plate. Allow the spot to dry completely.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer to obtain the mass spectrum.
-
Analysis: Compare the mass of the unconjugated protein with the conjugated protein. The mass difference should correspond to the mass of the added linker and molecule.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Conjugation of a PEG linker and another molecule will increase the size of the protein, leading to an earlier elution time from the SEC column.
Protocol:
-
System Setup: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject the unconjugated and conjugated protein samples into the SEC system.
-
Data Collection: Monitor the elution profile using a UV detector (at 280 nm for proteins).
-
Analysis: Compare the chromatograms of the unconjugated and conjugated samples. A shift to an earlier retention time for the conjugated sample indicates an increase in size and successful conjugation.
Mandatory Visualizations
Conjugation Workflow
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Performance Evaluation of Sulfone-Bis-PEG4-acid in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of overall efficacy, stability, and safety. This guide provides a comprehensive performance evaluation of Sulfone-Bis-PEG4-acid, a bifunctional linker featuring a bis-sulfone moiety for thiol-reactive conjugation and a PEG4 spacer. We will objectively compare its performance with alternative linker technologies, supported by experimental data, to inform rational drug design and development.
Executive Summary
This compound belongs to a class of next-generation linkers designed to overcome the stability limitations of traditional maleimide-based chemistries. The core advantages of the bis-sulfone functional group lie in its ability to form stable thioether bonds with cysteine residues, particularly through the rebridging of disulfide bonds in antibodies. This leads to more homogeneous and stable ADCs. For PROTACs, the hydrophilic PEG4 spacer can enhance solubility and favorably influence cell permeability and ternary complex formation. This guide will delve into the comparative performance of bis-sulfone linkers in terms of stability and cellular activity, providing researchers with the necessary information to select the optimal linker for their specific application.
Comparison of Linker Technologies: Bis-Sulfone vs. Maleimide
The primary point of differentiation for this compound lies in its bis-sulfone functional group, which offers a more stable alternative to the commonly used maleimide linkers for conjugation to thiol groups on proteins, such as those from cysteine residues.
| Feature | Bis-Sulfone Linkers | Maleimide Linkers | Key Considerations |
| Conjugation Chemistry | Thiol-alkylation | Michael addition to a thiol | Both are thiol-reactive, but the resulting bond stability differs significantly. |
| Bond Stability | Forms a stable, irreversible thioether bond. Resistant to thioether exchange in plasma.[1][2] | The resulting succinimide ring can undergo retro-Michael reaction, leading to deconjugation. Prone to thioether exchange with albumin and other serum proteins.[1][2][3] | Stability is crucial for ADCs to prevent premature payload release and off-target toxicity.[4][5] |
| Homogeneity (for ADCs) | Can be used for disulfide rebridging, leading to a homogeneous drug-to-antibody ratio (DAR).[6] | Conjugation to reduced interchain cysteines can result in heterogeneous mixtures of ADCs with varying DARs. | Homogeneity is a critical quality attribute for ADCs, impacting their pharmacokinetic and therapeutic profiles.[6] |
| Reaction Kinetics | Generally slower reaction rates compared to maleimides.[2] | Fast and efficient reaction with thiols at physiological pH.[3] | Reaction conditions may need to be optimized for bis-sulfone linkers (e.g., temperature, pH). |
| PEG Spacer (PEG4) | The PEG4 spacer in this compound enhances hydrophilicity. | Can be incorporated with PEG spacers of varying lengths. | PEGylation can improve solubility, reduce aggregation, and influence the pharmacokinetic properties of the conjugate.[7] |
Performance in Cellular Assays: A Comparative Overview
While direct, head-to-head cellular assay data for this compound is not extensively published, we can infer its performance based on studies of bis-sulfone and other advanced linker technologies.
Antibody-Drug Conjugates (ADCs)
The stability of the linker-payload connection is paramount for the efficacy and safety of ADCs. Premature release of the cytotoxic payload in circulation leads to off-target toxicity and a reduced therapeutic window.
Plasma Stability:
Studies have demonstrated the superior stability of sulfone-based linkers compared to maleimide-based linkers in human plasma. For instance, a phenyloxadiazole sulfone linker showed significantly improved stability of a trastuzumab conjugate in human plasma over 30 days compared to its maleimide counterpart.[1]
| Linker Type | Conjugate Retention after 30 days in human plasma |
| Phenyloxadiazole Sulfone | ~90% |
| Maleimide | ~50% |
Data adapted from a study on trastuzumab conjugates, demonstrating the enhanced stability of sulfone linkers.[1]
This enhanced stability is attributed to the irreversible nature of the thioether bond formed by the sulfone linker, which is resistant to exchange with serum proteins like albumin.[1][2] The bis-sulfone functionality in this compound is designed to offer this same high level of stability, making it an excellent candidate for developing robust ADCs.
In Vitro Cytotoxicity:
The cytotoxic activity of an ADC is dependent on the efficient release of its payload inside the target cancer cell. While the linker's primary role in the bloodstream is stability, its design can also influence intracellular processing. For cleavable linkers, the release mechanism is key. For non-cleavable linkers, the degradation of the antibody itself releases the payload. The choice of a stable linker like a bis-sulfone ensures that the ADC remains intact until it reaches the target cell, which is a prerequisite for potent and specific cytotoxicity.
Proteolysis Targeting Chimeras (PROTACs)
In PROTACs, the linker is not just a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[7][8]
Influence of the PEG4 Spacer:
The polyethylene glycol (PEG) component of this compound plays a crucial role in the overall properties of the PROTAC.
-
Solubility and Permeability: The hydrophilic nature of the PEG4 spacer can improve the solubility of often hydrophobic PROTAC molecules, which can, in turn, affect cell permeability and bioavailability.[9]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex.[10][11][12] The PEG4 spacer provides a defined length and flexibility that can be optimal for certain target protein and E3 ligase pairs. However, the optimal linker length is target-dependent and often requires empirical determination.[10][11][12][13]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a PROTAC in degrading a target protein in a cellular context.
1. Cell Culture and Treatment:
- Seed target cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples.
- Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).
Protocol 2: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol measures the cytotoxic effect of an ADC on a cancer cell line.
1. Cell Seeding:
- Seed target cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody, free drug) in complete growth medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the ADC or controls to the respective wells. Include a vehicle control and a no-cell control (medium only).
- Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix gently by pipetting up and down to dissolve the formazan crystals.
- Incubate for another 2-4 hours at 37°C, or until the crystals are fully dissolved.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Subtract the absorbance of the no-cell control from all other readings.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the log of the ADC concentration.
- Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the development and evaluation of an ADC.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
Safety Operating Guide
Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. Sulfone-Bis-PEG4-acid, a bifunctional linker molecule, requires careful handling and disposal due to its chemical properties. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Classification
Due to its composition, which includes a sulfone group and a carboxylic acid moiety, this compound waste should be treated as hazardous chemical waste. While the polyethylene glycol (PEG) component is generally considered biodegradable, the presence of the sulfone and acid groups necessitates a more stringent disposal protocol. It is crucial to avoid drain disposal for compounds containing sulfone groups as they can have adverse environmental effects.
Key Principles for Handling this compound Waste:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.
-
Segregate Waste: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves collection, temporary storage, and handover to a licensed hazardous waste disposal service.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and chemically compatible container.
-
For liquid waste, use a container with a secure screw cap. For solid waste, a clearly labeled, sealed bag or container is appropriate.
2. Neutralization of Acidity (for bulk quantities, prior to collection):
-
For larger quantities of acidic waste containing this compound, neutralization can reduce its corrosivity. However, this does not render it safe for drain disposal.
-
In a chemical fume hood, slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the waste while stirring gently.
-
Monitor the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0.
-
Be cautious as neutralization reactions can generate heat and gas.
3. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.
-
This area should be well-ventilated, away from heat sources, and segregated from incompatible chemicals.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services contractor.
-
Provide the waste disposal company with a Safety Data Sheet (SDS) for this compound if available. If not, provide a clear description of the chemical composition.
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and local regulations.
Quantitative Data Summary
| Parameter | Guideline |
| pH for Neutralized Waste | 6.0 - 8.0 |
| Storage Time Limit | Follow institutional and local regulations for satellite accumulation areas. |
| PPE Requirement | Safety goggles, lab coat, chemical-resistant gloves. |
Experimental Protocols
Protocol for Neutralization of Acidic this compound Waste:
-
Preparation: Work within a certified chemical fume hood. Ensure an acid spill kit is readily available. Wear appropriate PPE.
-
Dilution: If the waste is concentrated, dilute it by slowly adding the waste to a larger volume of water in a suitable container. Never add water to the acid.
-
Neutralization: Prepare a dilute solution of a weak base (e.g., 5% sodium bicarbonate in water).
-
Slow Addition: While gently stirring the diluted acidic waste, slowly add the basic solution.
-
Monitoring: Periodically check the pH of the mixture using a calibrated pH meter or pH indicator strips.
-
Completion: Continue adding the base until the pH is stable within the 6.0-8.0 range.
-
Collection: Transfer the neutralized solution to the designated hazardous waste container.
Visual Guidance
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: General laboratory waste segregation highlighting the correct stream for this compound.
Essential Safety and Logistics for Handling Sulfone-Bis-PEG4-acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and efficient laboratory environment. This document provides immediate, essential safety and logistical information for Sulfone-Bis-PEG4-acid, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates and other bioconjugates. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and a comprehensive disposal plan.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, which possesses both acidic and sulfone functional groups, a stringent adherence to safety protocols is mandatory to minimize exposure and mitigate potential risks.
Engineering Controls:
-
Fume Hood: All handling of this compound, particularly when in solution or if aerosolization is possible, must be conducted in a well-ventilated chemical fume hood.[1]
-
Eye Wash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the compound's structure, nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure both the integrity of the experiment and the safety of the personnel.
1. Preparation and Weighing:
-
Before handling, consult the Safety Data Sheet (SDS) if available from the supplier.
-
Bring the container of this compound to room temperature before opening to prevent moisture condensation.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to avoid inhalation of any fine particulates.
-
Use a spatula for transferring the solid reagent. Avoid creating dust.
2. Dissolution and Reaction:
-
When dissolving the compound, add the solvent to the solid slowly.
-
If the dissolution process is exothermic, prepare an ice bath to control the temperature.
-
For reactions, ensure that the glassware is clean, dry, and appropriate for the scale of the experiment.
-
Maintain a clutter-free workspace within the fume hood.
3. Post-Reaction Quenching and Work-up:
-
Quench reactions carefully, especially if reactive reagents were used in excess.
-
Be mindful of potential pressure build-up during quenching or extraction steps.
-
Keep all containers clearly labeled with the contents, concentration, and associated hazards.
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and aqueous or organic waste streams from the reaction work-up should be collected in a separate, labeled hazardous waste container for acidic organic waste. Do not mix with incompatible waste streams.[2]
Disposal Procedure:
-
Neutralization (for aqueous acidic waste): For dilute aqueous waste streams containing the acid, neutralization may be a preliminary step before collection. Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood. Monitor the pH until it is between 6 and 8. This neutralized solution should still be collected as hazardous waste.[3]
-
Container Management: Ensure all waste containers are sealed tightly, properly labeled with "Hazardous Waste" and the chemical name, and stored in a designated secondary containment area away from incompatible materials.[1][2]
-
Institutional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][4] Under no circumstances should this chemical or its waste be poured down the drain.[2]
Spill and Decontamination:
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal.[1]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
IV. Quantitative Data and Hazard Summary
| Parameter | Information | Source/Justification |
| Appearance | Solid | General knowledge of similar compounds |
| Potential Hazards | May cause skin and eye irritation. | Based on acidic nature |
| Inhalation of dust may be harmful. | General precaution for fine chemicals | |
| Incompatibilities | Strong bases, oxidizing agents. | General chemical principles for acids |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for chemical reagents |
V. Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
